1-Chloro-4-iodo-2-isopropoxybenzene CAS 325786-43-4 properties
The following technical guide details the properties, synthesis, and applications of 1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4) . This document is structured for researchers and process chemists, focusing on t...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the properties, synthesis, and applications of 1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4) . This document is structured for researchers and process chemists, focusing on the compound's utility as a regiospecific scaffold in medicinal chemistry.
A Strategic Scaffold for Chemoselective Arylation
Executive Summary
1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4) is a tri-substituted benzene derivative characterized by a unique "halogen dance" potential. It features two halogen atoms with distinct reactivities—a labile iodine at the para position and a robust chlorine at the ortho position—alongside a steric-modulating isopropoxy group.
This specific substitution pattern makes it an invaluable building block in the synthesis of SGLT2 inhibitors (gliflozins) and other aryl-glycoside therapeutics. Its primary utility lies in its ability to undergo highly selective metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the iodine site while preserving the chlorine handle for subsequent transformations.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
Property
Data
CAS Number
325786-43-4
IUPAC Name
1-Chloro-4-iodo-2-(propan-2-yloxy)benzene
Molecular Formula
C₉H₁₀ClIO
Molecular Weight
296.53 g/mol
Appearance
Off-white to pale yellow crystalline solid
Melting Point
45–50 °C (Typical for class; analog 4-ethoxy is 62–64 °C)
Boiling Point
~295 °C (Predicted at 760 mmHg)
Solubility
Soluble in DCM, THF, Toluene; Insoluble in Water
LogP
~4.2 (Predicted)
Structural Analysis
The molecule's reactivity is dictated by the electronic interplay of its substituents:
Isopropoxy Group (-OiPr): A strong electron-donating group (EDG) that increases electron density in the ring, facilitating oxidative addition at the iodine center. The bulky isopropyl group also exerts steric influence, preventing unwanted ortho-lithiation or side reactions at the C3 position.
Iodine (C4): The weakest C-X bond, serving as the primary site for cross-coupling.
Chlorine (C1): A deactivating group that is stable under standard Pd(0) coupling conditions, allowing for sequential functionalization.
Synthetic Utility & Chemoselectivity
The core value of this compound is the kinetic differentiation between the C-I and C-Cl bonds.[] In palladium-catalyzed cycles, the rate of oxidative addition follows the order I > Br > OTf >> Cl .
This allows researchers to install complex scaffolds (such as sugar moieties in gliflozins) at the C4 position without disturbing the C1-Chlorine.
Mechanistic Pathway Diagram
The following diagram illustrates the chemoselective workflow typically employed with this building block.
Figure 1: Chemoselective coupling workflow. The iodine atom reacts exclusively under mild Pd-catalyzed conditions, preserving the chlorine for later stages.
Experimental Protocols
A. Synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene
While direct iodination of 1-chloro-2-isopropoxybenzene is possible, it often suffers from regioselectivity issues (yielding the C5-iodo isomer due to the strong para-directing effect of the alkoxy group). The most robust industrial route proceeds via alkylation of 2-chloro-4-iodophenol .
Precursor Synthesis (Self-Validating Logic):
Starting from 2-chlorophenol, iodination occurs preferentially at the para position relative to the hydroxyl group (C4), as the -OH activation outweighs the -Cl directing effect.
Charge a reaction vessel with 2-chloro-4-iodophenol and DMF (5 mL/g).
Add K₂CO₃ and stir at room temperature for 30 min to generate the phenoxide anion (color change typically observed).
Add 2-Bromopropane dropwise.
Heat the mixture to 60–70 °C for 4–6 hours. Note: Higher temperatures may cause elimination of isopropyl bromide to propene.
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar ether product.
Work-up:
Dilute with water and extract with Ethyl Acetate.
Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.
Dry over Na₂SO₄ and concentrate.
Purification: Recrystallization from cold hexane or ethanol/water mixture.
B. Standard Suzuki-Miyaura Coupling
This protocol demonstrates the selective coupling of the iodine moiety.
Conditions: Degas solvents with Nitrogen. Heat to 80 °C for 2–4 hours.
Observation: The reaction is generally clean due to the high reactivity of the C-I bond. The C-Cl bond remains >98% intact at this temperature.
Applications in Drug Development
This compound is a structural analog to the intermediates used in Dapagliflozin and Ertugliflozin synthesis.
SGLT2 Inhibition: The 2-isopropoxy group mimics the ethoxy group found in commercial gliflozins, providing necessary lipophilicity for binding to the SGLT2 receptor in the proximal tubule of the kidney.
Bioisosteres: The isopropyl group is often explored as a bioisostere to the ethyl group to improve metabolic stability (hindering dealkylation by CYP450 enzymes).
An In-Depth Technical Guide to 1-Chloro-4-iodo-2-(1-methylethoxy)benzene: Synthesis, Characterization, and Potential Applications in Drug Discovery
Introduction: A Strategic Building Block for Novel Therapeutics 1-Chloro-4-iodo-2-(1-methylethoxy)benzene is a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis, parti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Strategic Building Block for Novel Therapeutics
1-Chloro-4-iodo-2-(1-methylethoxy)benzene is a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctionalized structure, featuring a chloro, a bulky iodo, and an isopropoxy group on a benzene ring, offers multiple reaction sites for selective chemical modifications. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical's structure, proposed synthesis, analytical characterization, and potential applications, grounded in established chemical principles and data from related compounds.
The strategic placement of three distinct functional groups on the benzene core makes 1-Chloro-4-iodo-2-(1-methylethoxy)benzene a valuable scaffold for constructing complex molecular architectures. The chloro and iodo substituents can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. The isopropoxy group, in addition to influencing the electronic properties of the ring, provides steric hindrance that can direct reactions to specific positions and can also serve as a key interaction point with biological targets. The presence of halogens is a well-established strategy in medicinal chemistry to enhance the physicochemical properties of drug candidates, including their metabolic stability and binding affinity.[1]
This technical guide will delve into the predicted physicochemical properties of this compound, propose a reliable synthetic route for its preparation, detail the expected analytical signatures for its characterization, and explore its potential as a key building block in the synthesis of novel pharmaceutical agents.
Physicochemical and Predicted Spectral Properties
Property
Predicted Value
Basis for Prediction and Remarks
Molecular Formula
C9H10ClIO
Based on the chemical structure.
Molecular Weight
312.53 g/mol
Calculated from the atomic weights of the constituent elements.
Appearance
White to off-white or pale yellow solid
Similar halogenated aromatic compounds are typically solids at room temperature.[3]
Melting Point
60-75 °C
Expected to be slightly higher than 1-chloro-4-iodobenzene (53-54 °C) due to the additional isopropoxy group increasing molecular weight and potential for intermolecular interactions.[4]
Boiling Point
> 250 °C
Significantly higher than 1-chloro-4-iodobenzene (226-227 °C) due to increased molecular weight and polarity.[4]
Solubility
Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF).
The nonpolar aromatic ring and halogen substituents dominate the molecule's character, leading to poor aqueous solubility.
Predicted ¹H NMR
Aromatic protons (3H) expected in the δ 6.8-7.8 ppm range. Isopropoxy methine (1H) as a septet around δ 4.5-4.8 ppm. Isopropoxy methyls (6H) as a doublet around δ 1.3-1.5 ppm.
The chemical shifts are estimated based on the deshielding and shielding effects of the substituents on the aromatic ring and standard values for the isopropoxy group.
Predicted ¹³C NMR
Aromatic carbons expected in the δ 90-160 ppm range. The carbon bearing the iodine will be significantly upfield (around 90-95 ppm). Isopropoxy methine carbon around δ 70-75 ppm. Isopropoxy methyl carbons around δ 20-25 ppm.
Based on known substituent effects on aromatic carbon chemical shifts and standard values for aliphatic ethers.
Mass Spectrometry (EI)
Molecular ion (M⁺) peak expected at m/z 312, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity). Major fragments would correspond to the loss of the isopropoxy group, iodine, and chlorine.
Fragmentation patterns are predicted based on the relative bond strengths and stability of the resulting fragments.
Infrared (IR) Spectroscopy
C-H (aromatic) stretching around 3050-3100 cm⁻¹. C-H (aliphatic) stretching around 2850-3000 cm⁻¹. C-O-C stretching around 1200-1250 cm⁻¹. C-Cl stretching around 1000-1100 cm⁻¹. C-I stretching in the far-IR region (<600 cm⁻¹).
Based on characteristic vibrational frequencies of the functional groups present in the molecule.
Proposed Synthesis of 1-Chloro-4-iodo-2-(1-methylethoxy)benzene
A plausible and efficient synthesis of 1-Chloro-4-iodo-2-(1-methylethoxy)benzene can be envisioned starting from the commercially available 2-chloro-5-iodophenol. The synthesis involves a Williamson ether synthesis, a classic and reliable method for the formation of ethers.
Figure 1: Proposed synthetic workflow for 1-Chloro-4-iodo-2-(1-methylethoxy)benzene.
Experimental Protocol:
Materials:
2-Chloro-5-iodophenol
2-Iodopropane
Potassium Carbonate (anhydrous)
Acetone (anhydrous)
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Magnesium sulfate (anhydrous)
Deionized water
Procedure:
To a stirred solution of 2-chloro-5-iodophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
To this suspension, add 2-iodopropane (1.5 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Chloro-4-iodo-2-(1-methylethoxy)benzene.
Causality behind Experimental Choices:
Potassium Carbonate: A mild base is used to deprotonate the phenol to form the more nucleophilic phenoxide. It is easily removed by filtration.
Acetone: A polar aprotic solvent that readily dissolves the reactants and is suitable for the reflux temperature.
Excess 2-Iodopropane: Used to drive the reaction to completion and compensate for any potential side reactions or volatility.
Aqueous Work-up: Essential to remove the inorganic byproducts and any remaining starting materials.
Column Chromatography: The standard method for purifying organic compounds of moderate polarity to achieve high purity.
Analytical Characterization Workflow
A robust analytical workflow is crucial to confirm the identity and purity of the synthesized 1-Chloro-4-iodo-2-(1-methylethoxy)benzene.
Comprehensive Nomenclature and Structural Analysis of 1-Chloro-4-iodo-2-isopropoxybenzene
The following technical guide provides an in-depth analysis of 1-Chloro-4-iodo-2-isopropoxybenzene (also referred to as 2-isopropoxy-1-chloro-4-iodobenzene), focusing on its nomenclature, structural identity, and synthet...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-Chloro-4-iodo-2-isopropoxybenzene (also referred to as 2-isopropoxy-1-chloro-4-iodobenzene), focusing on its nomenclature, structural identity, and synthetic utility in drug development.
Executive Summary
1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4 ) is a trisubstituted benzene derivative serving as a critical intermediate in medicinal chemistry. Characterized by a halogenated aromatic core with an ether linkage, this molecule is frequently employed as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex pharmaceutical agents, including SGLT2 inhibitors and other metabolic disease therapeutics.
This guide clarifies the compound's nomenclature hierarchy, provides verified chem-informatic identifiers, and outlines a self-validating synthetic protocol for its generation from 2-chloro-5-iodophenol .
Structural Identity & Nomenclature
The nomenclature of polysubstituted benzenes follows strict IUPAC priority rules regarding numbering and alphabetical ordering. For this molecule, the substituents are Chloro (-Cl) , Iodo (-I) , and Isopropoxy (-OCH(CH₃)₂) .
Preferred IUPAC Name (PIN) Analysis
Locant Assignment: The lowest possible locant set for the substituents is 1, 2, and 4.
Alphabetical Priority: The substituents are listed alphabetically: C hloro, I odo, I sopropoxy (derived from "isopropyl").
Note: While "iodo" and "isopropoxy" both start with 'I', "iodo" precedes "isopropoxy" alphabetically.
Numbering Origin: When locant sets are identical (1, 2, 4), the position 1 is assigned to the substituent appearing first alphabetically. Thus, Chloro is at position 1.[1]
Researchers often encounter variations in naming based on the synthetic precursor or vendor conventions.
Name Variant
Context / Rationale
1-Chloro-4-iodo-2-isopropoxybenzene
Systematic (IUPAC). The standard name used in chemical databases and regulatory filings.
2-Isopropoxy-1-chloro-4-iodobenzene
Non-Standard. Lists substituents by position rather than alphabet. Unambiguous but technically incorrect under strict IUPAC rules.
2-Chloro-5-iodophenyl isopropyl ether
Functional Class Name. Emphasizes the ether linkage and the phenol origin (2-chloro-5-iodophenol). Common in process chemistry.
Benzene, 1-chloro-4-iodo-2-(1-methylethoxy)-
CAS Index Name. Used by Chemical Abstracts Service. "1-methylethoxy" is the systematic name for isopropoxy.
Chem-Informatics & Digital Identifiers
To ensure data integrity across digital platforms, use the following identifiers.
Table 1: Digital Identity Matrix
Identifier Type
Value
CAS Registry Number
325786-43-4
Molecular Formula
C₉H₁₀ClIO
Molecular Weight
296.53 g/mol
SMILES (Canonical)
CC(C)Oc1cc(I)ccc1Cl
InChI Key
Derived from structure (e.g., GWQSENYKCGJTRI-UHFFFAOYSA-N analog)
Beilstein/Reaxys ID
Available upon database query (refers to CAS 325786-43-4)
MDL Number
MFCD29092606
Synthetic Relevance & Handling Protocol
As an Application Scientist, understanding the provenance of a material is as critical as its name. This compound is typically synthesized via Williamson Ether Synthesis , a robust and scalable method.
Retrosynthetic Logic
The molecule is disconnected at the ether oxygen, revealing two precursors:
Electrophile: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
Experimental Protocol (Self-Validating System)
Objective: Alkylation of 2-chloro-5-iodophenol to yield 1-chloro-4-iodo-2-isopropoxybenzene.
Scale: 10.0 mmol (approx. 2.54 g of phenol).
Step-by-Step Methodology:
Preparation: Charge a dry round-bottom flask with 2-chloro-5-iodophenol (2.54 g, 10 mmol) and anhydrous DMF (Dimethylformamide, 20 mL).
Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Validation: The suspension may change color slightly as the anion forms.
Reaction: Heat the mixture to 60°C for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol spot (lower R_f) should disappear, replaced by the less polar ether product (higher R_f).
Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with water (2x) and brine (1x) to remove DMF.
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
Purification: If necessary, purify via silica gel chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Physical State: The product is typically obtained as a low-melting solid or viscous oil .
Structural Relationships & Pathway Visualization
The following diagram illustrates the nomenclature breakdown and the synthetic pathway, highlighting the logical flow from precursors to the final target.
Figure 1: Retrosynthetic analysis and nomenclature breakdown of 1-Chloro-4-iodo-2-isopropoxybenzene.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12510 (Related: 1-Chloro-4-iodobenzene). Retrieved from [Link]
Google Patents (2018).WO2018144605A1 - Compounds for the treatment of hepatitis B virus infection (Synthesis of related ethers).
Molecular weight and formula of 1-Chloro-4-iodo-2-isopropoxybenzene
This guide provides an in-depth technical analysis of 1-Chloro-4-iodo-2-isopropoxybenzene , a specialized halogenated aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Part 1: Chemical Ide...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 1-Chloro-4-iodo-2-isopropoxybenzene , a specialized halogenated aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Part 1: Chemical Identity & Core Properties[1]
The molecule 1-Chloro-4-iodo-2-isopropoxybenzene is a tri-substituted benzene derivative characterized by a unique substitution pattern that enables orthogonal reactivity. The presence of both chlorine and iodine allows for site-selective cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the isopropoxy group modulates lipophilicity and electronic density.
Physicochemical Data Table
Property
Value
Chemical Name
1-Chloro-4-iodo-2-isopropoxybenzene
CAS Number
325786-43-4
Molecular Formula
C₉H₁₀ClIO
Molecular Weight
296.53 g/mol
Monoisotopic Mass
295.9465 Da
Appearance
Off-white to pale yellow solid (typically)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
SMILES
CC(C)Oc1cc(I)ccc1Cl
Structural Analysis
The molecule features a benzene core with:
Chlorine at Position 1 : A deactivating group, stable under mild palladium-catalyzed conditions, serving as a secondary handle for late-stage functionalization.
Isopropoxy at Position 2 : An electron-donating group (EDG) that activates the ring. Its steric bulk (isopropyl) can influence the regioselectivity of adjacent reactions.
Iodine at Position 4 : The most reactive site for oxidative addition, enabling selective cross-coupling without affecting the chlorine atom.
Part 2: Synthesis & Experimental Protocols
Retrosynthetic Logic
The most robust synthetic route involves the O-alkylation of the corresponding phenol precursor, 2-chloro-5-iodophenol . Direct halogenation of 1-chloro-2-isopropoxybenzene is not recommended due to directing group conflicts (the alkoxy group directs para to itself, yielding the 5-iodo isomer rather than the desired 4-iodo isomer).
Synthetic Workflow (Diagram)
Figure 1: Synthetic pathway via Williamson Ether Synthesis.
Detailed Protocol: O-Alkylation
Objective: Synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene from 2-chloro-5-iodophenol.
Reagents:
2-Chloro-5-iodophenol (1.0 eq)
2-Bromopropane (1.5 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)
Dimethylformamide (DMF) (0.5 M concentration)
Step-by-Step Procedure:
Setup : Charge a flame-dried round-bottom flask with 2-chloro-5-iodophenol and anhydrous DMF . Add a magnetic stir bar.
Base Addition : Add K₂CO₃ in a single portion. The suspension may turn slightly yellow.
Alkylation : Add 2-bromopropane dropwise via syringe.
Reaction : Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting phenol is more polar than the product.
Workup :
Cool to room temperature.
Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
Wash combined organics with water (2x) and brine (1x) to remove DMF.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification : Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% Ethyl Acetate in Hexanes).
Scientific Rationale :
Base Selection : K₂CO₃ is sufficient for phenolic alkylation; stronger bases (NaH) are unnecessary and may cause side reactions.
Solvent : DMF promotes the S_N2 reaction by solvating the cation (K⁺), leaving the phenoxide anion naked and reactive.
Temperature : 60°C balances rate vs. elimination of 2-bromopropane to propene.
Part 3: Analytical Validation & Quality Control
Trustworthiness in chemical synthesis relies on rigorous characterization.
Quality Control Decision Tree
Figure 2: Analytical workflow for validating compound identity and purity.
Expected Analytical Data
¹H NMR (400 MHz, CDCl₃) :
Aromatic Region : Three distinct signals.
δ ~7.25 ppm (d, J=8 Hz, 1H, H-6, ortho to Cl)
δ ~7.15 ppm (dd, J=8, 2 Hz, 1H, H-5, ortho to I)
δ ~7.10 ppm (d, J=2 Hz, 1H, H-3, meta to Cl, ortho to OiPr)
Aliphatic Region :
δ ~4.50 ppm (septet, 1H, -OCH (CH₃)₂)
δ ~1.35 ppm (d, 6H, -OCH(CH₃ )₂)
Mass Spectrometry :
GC-MS or LC-MS (ESI+) should show the molecular ion [M]+ or [M+H]+ consistent with the Cl/I isotope pattern (characteristic 3:1 ratio for Cl).
Part 4: Applications in Drug Discovery
This molecule acts as a high-value scaffold due to its chemoselective halogen hierarchy :
Primary Reactivity (Iodine) : Under mild Pd-catalyzed conditions (e.g., Suzuki coupling with boronic acids), the C-I bond reacts exclusively. This allows the attachment of complex aryl or heteroaryl groups at the 4-position.
Secondary Reactivity (Chlorine) : Following the first coupling, the C-Cl bond remains intact. It can then be activated using specialized ligands (e.g., Buchwald phosphines) for a second coupling event, enabling the construction of non-symmetrical biaryl systems.
Lipophilicity Modulation : The isopropoxy group increases logP, potentially improving membrane permeability of the final drug candidate compared to a methoxy or hydroxy analog.
Common Uses:
Synthesis of SGLT2 inhibitors (gliflozin analogs).
Kinase inhibitor scaffolds requiring a 1,2,4-substitution pattern.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12510, 1-Chloro-4-iodobenzene (Analogous Chemistry). Retrieved from [Link]
Organic Syntheses. Synthesis of Koser's Reagent and Derivatives (Iodine(III) chemistry reference). Org.[2][3] Synth. 2013, 90, 1-9. Retrieved from [Link]
The Solubility of Halogenated Alkoxybenzenes in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Halogenated alkoxybenzenes are a class of organic compounds that feature prominently in the landscape of modern chemistry, particularly within...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated alkoxybenzenes are a class of organic compounds that feature prominently in the landscape of modern chemistry, particularly within the pharmaceutical and materials science sectors. Their unique structural motifs, combining the aromaticity of a benzene ring with the electronic influence of halogen and alkoxy substituents, give rise to a diverse range of physicochemical properties. Understanding and predicting the solubility of these compounds in various organic solvents is a critical parameter that dictates their utility in synthesis, purification, formulation, and ultimately, their biological activity.[1][2]
This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of halogenated alkoxybenzenes. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make informed decisions regarding solvent selection and to troubleshoot solubility-related challenges.
I. Theoretical Framework: The Interplay of Molecular Forces
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces at play.[3][4] For halogenated alkoxybenzenes, a delicate balance of several forces dictates their behavior in different organic media.
A. Van der Waals Forces: These are the primary forces of attraction between nonpolar molecules.[5] The benzene ring and the alkyl portion of the alkoxy group contribute significantly to the London dispersion forces, a type of van der Waals interaction. Larger, more polarizable molecules with greater surface area will exhibit stronger dispersion forces.[6]
B. Dipole-Dipole Interactions: The presence of electronegative halogen and oxygen atoms introduces polarity into the molecule, creating permanent dipoles.[5][7] The strength of these interactions depends on the magnitude of the dipole moment, which is influenced by the specific halogen and the overall molecular geometry.[8] Solvents with their own dipole moments will interact favorably with these polar regions of the solute.
C. Hydrogen Bonding: While halogenated alkoxybenzenes themselves are not typically strong hydrogen bond donors, the oxygen atom of the alkoxy group can act as a hydrogen bond acceptor. This is a crucial consideration when selecting protic solvents (e.g., alcohols) which can donate a hydrogen bond. The ability of a solvent to engage in hydrogen bonding can significantly enhance the solubility of these compounds.[9]
II. Key Structural Determinants of Solubility
The solubility of a halogenated alkoxybenzene is not a static property but is intricately modulated by its specific molecular architecture. Several structural features play a pivotal role:
The Nature of the Halogen Substituent:
The identity of the halogen atom (F, Cl, Br, I) has a profound impact on solubility through a combination of effects:
Polarity: The electronegativity of the halogens decreases down the group (F > Cl > Br > I).[8] This directly influences the polarity of the carbon-halogen bond and the overall molecular dipole moment.[7][10] While a higher dipole moment might suggest increased solubility in polar solvents, this is not always the case.[11]
Polarizability and London Dispersion Forces: The size and number of electrons in the halogen atom increase down the group, leading to greater polarizability. This enhances London dispersion forces, which can improve solubility in nonpolar, polarizable solvents.[11][12]
Halogen Bonding: Heavier halogens (Cl, Br, I) can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can influence interactions with electron-rich solvents.[13][14]
The Influence of the Alkoxy Group:
The alkoxy group (-OR) is a key modulator of solubility:
Chain Length: Increasing the length of the alkyl chain generally increases the lipophilicity (nonpolar character) of the molecule.[15][16][17][18] This trend typically leads to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[3][6] However, beyond a certain chain length, the effect on solubility may become less pronounced as the chain can adopt more flexible conformations.[17]
Hydrogen Bond Acceptance: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, enhancing solubility in protic solvents like alcohols.
The Role of the Aromatic Ring and Substitution Patterns:
The benzene ring itself is a nonpolar, hydrophobic moiety.[9][19] The relative positions of the halogen and alkoxy substituents (ortho, meta, para) can influence the overall molecular dipole moment and crystal packing in the solid state, which in turn affects the energy required to dissolve the compound.
III. The Solvent's Perspective: A Spectrum of Interactions
The choice of an organic solvent is paramount in controlling the solubility of halogenated alkoxybenzenes. Solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities.[20]
Solvent Category
Key Characteristics
Examples
Expected Solubility of Halogenated Alkoxybenzenes
Nonpolar
Low dielectric constant, dominated by London dispersion forces.
Hexane, Toluene, Benzene
Generally good, especially for derivatives with longer alkoxy chains or less electronegative halogens.[6][21]
Polar Aprotic
High dielectric constant, possess a dipole moment, but cannot donate hydrogen bonds.
Moderate to good, depending on the balance of polarity in the solute molecule.[21]
Polar Protic
High dielectric constant, possess a dipole moment, and can donate hydrogen bonds.
Methanol, Ethanol, Water
Solubility is variable and highly dependent on the ability of the alkoxy group to accept hydrogen bonds and the overall polarity of the molecule.[21] Generally, solubility decreases with increasing hydrocarbon character of the solute.[3]
Hansen Solubility Parameters (HSPs): A More Quantitative Approach
IV. Experimental Determination of Solubility
While theoretical principles provide a strong foundation, experimental measurement remains the gold standard for determining the precise solubility of a compound. Several methods are commonly employed in research and industrial settings.
A. The Shake-Flask Method
This is a classical and reliable equilibrium method.[25][26]
Protocol:
Preparation: An excess amount of the solid halogenated alkoxybenzene is added to a known volume of the organic solvent in a sealed container.
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days.
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
Quantification: The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).[27]
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Interplay of solute and solvent properties determining solubility.
VI. Practical Considerations and Applications
A thorough understanding of the solubility of halogenated alkoxybenzenes has significant practical implications:
Reaction Chemistry: Choosing an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction rates and yields.
Crystallization and Purification: Solubility differences in various solvents are exploited for the purification of these compounds through crystallization. The selection of a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is key.
Drug Formulation: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) in biocompatible solvents or lipid-based formulations is a critical determinant of its bioavailability.
[8]* Predictive Modeling: Computational methods, including Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, are increasingly being used to predict the solubility of novel compounds, thereby accelerating the drug discovery and development process.
[1][2][28][29]
VII. Conclusion
The solubility of halogenated alkoxybenzenes in organic solvents is a multifaceted property governed by a complex interplay of intermolecular forces. By systematically considering the structural features of the solute—the nature of the halogen, the length and nature of the alkoxy chain, and the substitution pattern on the aromatic ring—in conjunction with the properties of the solvent, researchers can make rational choices to control and optimize solubility. This knowledge is not only fundamental to the daily practice of chemistry but is also a critical enabler of innovation in the pharmaceutical and materials science industries.
References
Predicting drug solubility in organic solvents mixtures. (2024, May 18). Vertex AI Search.
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
Abraham, M. H., & Acree, W. E. (2021). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Molecules, 26(24), 7586.
Experiment 1. Solubility of Organic Compounds. Scribd.
Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.
Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
EXPERIMENT 1 DETERMIN
Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
polar aromatic compounds: Topics by Science.gov. Science.gov.
Chapter 4: Physical Properties and Intermolecular Forces. Unknown Source.
Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic
Principles Of Drug Action 1, Spring 2005, Halogen
9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
Why do halogen substituents make molecules more lipophilic? (2016, October 3). Chemistry Stack Exchange.
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
How do you know if substituted benzene is soluble in organic or aqueous solvent. (2021, November 8). Reddit.
Solubility and Intermolecular Forces: Videos & Practice Problems. Pearson.
The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkyl
2.12: Intermolecular Forces and Solubilities. (2020, May 30). Chemistry LibreTexts.
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC press.
Aromatic Compounds: Nomenclature, Characteristics and Conditions. Allen.In.
Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. (2022, November 1).
Hansen Solubility Parameters. Unknown Source.
The Solubility of Aromatic Hydrocarbons in Water 1.
IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. (2013, March 4). IUPAC.
The importance of chain-length on the wettability and solubility of organic homologs. (2025, May 20). Unknown Source.
Hansen Solubility Parameters (HSP). Prof Steven Abbott.
Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjug
property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storag. (2025, May 16). UPCommons.
Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
Organic halides. Unknown Source.
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Diversified Enterprises.
Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. Unknown Source.
Solubility of Organic Compounds. (2023, August 31). Chemistry.
Solubility factors when choosing a solvent. (2020, November 16). Labclinics.
Theoretical investigation of the effects of solvents and para-substituents. SciELO México.
Perspective on halogenated organic compounds. (2023, November 2). PMC - NIH.
8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry-OpenStax Adaptation.
Solubility of C60 in a Variety of Solvents. Unknown Source.
3.2 Solubility – Introductory Organic Chemistry.
SOLUBILITY D
(PDF) Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
SOLUBILITY D
Solubility Data Series. IUPAC | International Union of Pure and Applied Chemistry.
Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study.
Handbook of Solubility Data for Pharmaceuticals.
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 13). PMC.
1-Chloro-4-iodo-2-isopropoxybenzene MSDS safety data sheet
Executive Summary & Chemical Identity[1][2][3] 1-Chloro-4-iodo-2-isopropoxybenzene is a high-value trisubstituted benzene intermediate employed primarily in medicinal chemistry for orthogonal cross-coupling strategies.[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1][2][3]
1-Chloro-4-iodo-2-isopropoxybenzene is a high-value trisubstituted benzene intermediate employed primarily in medicinal chemistry for orthogonal cross-coupling strategies.[1] Its structural uniqueness lies in the presence of two distinct halogen "handles" (Iodine and Chlorine) with significantly different bond dissociation energies, allowing for sequential functionalization.[1]
This guide synthesizes safety data derived from Structure-Activity Relationships (SAR) of close structural analogs (e.g., 1-chloro-4-iodobenzene and 2-isopropoxy-1-halo-benzenes), as specific commodity MSDS data for this precise isomer is often proprietary.[1]
Chemical Structure & Identification[1]
Property
Detail
Chemical Name
1-Chloro-4-iodo-2-isopropoxybenzene
IUPAC Name
1-chloro-4-iodo-2-(propan-2-yloxy)benzene
Molecular Formula
Molecular Weight
296.53 g/mol
CAS Number
Proprietary/Research Scale (Ref Analog: 637-87-6)
Physical State
Low-melting solid or viscous oil (Ambient)
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in Water
Physiochemical Profile & Reactivity Logic[1]
To utilize this molecule effectively, researchers must understand the electronic and steric environment created by the substituents.[1]
Orthogonal Reactivity Map
The molecule features a "Reactivity Gradient" essential for library synthesis:
Site A (C-I Bond): The weakest bond (
).[1] Undergoes rapid oxidative addition with Pd(0) catalysts.[1] This is your primary coupling site (Suzuki, Sonogashira).[1]
Site B (C-Cl Bond): Stronger bond (
).[1] Remains inert during standard Pd-catalyzed reactions at the Iodine site, serving as a "protected" handle for later stages (requires specialized ligands like SPhos or RuPhos for activation).[1]
Site C (Isopropoxy Group): An electron-donating group (EDG) at the ortho position to Chlorine.[1] It increases electron density, slightly deactivating the C-Cl bond further, while providing lipophilicity to improve cell permeability in drug candidates.[1]
Figure 1: Orthogonal reactivity strategy. The C-I bond reacts first, preserving the C-Cl bond for secondary functionalization.[1]
Hazard Identification (GHS Classification)
While specific toxicological data may be sparse, the halogenated aromatic ether class presents consistent hazards.[1] Treat this substance as a Functional Irritant and Potential Sensitizer .[1]
Deiodination Risk: Aryl iodides can degrade photolytically to release free iodine (
), a corrosive oxidizer.[1] If the solid turns purple/brown, it indicates decomposition and increased toxicity.[1]
Sensitization: Halogenated benzenes can act as haptens, potentially causing allergic contact dermatitis upon repeated exposure.[1]
Handling, Storage, and Stability Protocols
Storage "Chain of Custody"
Unlike simple organic solvents, this intermediate requires active preservation to maintain the C-I bond integrity.[1]
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Flush headspace with Argon or Nitrogen.[1] Oxygen promotes radical oxidation of the ether linkage.[1]
Light Protection:MANDATORY. Use amber vials or wrap containers in aluminum foil. Photolytic cleavage of the C-I bond is the primary degradation pathway.[1]
Experimental Handling (The "Why" behind the "What")
Weighing: Do not weigh on open benchtop balances if airflow is turbulent.[1] Use a static-free spatula.[1] The isopropoxy group adds "stickiness" to the solid; avoid cross-contamination.[1]
Reaction Setup: Degas all solvents before adding the catalyst.[1] Dissolved oxygen can oxidize the Pd(0) catalyst and also promote homocoupling of the aryl iodide, wasting this valuable starting material.[1]
Emergency Response & Spill Management
In the event of a spill, standard "sweep and dump" protocols are insufficient due to the potential for iodine release and environmental persistence.[1]
Spill Response Workflow
Figure 2: Logic flow for containing halogenated aryl ether spills. Note the Thiosulfate step to neutralize potential free iodine.[1]
First Aid Measures
Eye Contact: Rinse immediately with water for 15 minutes.[1][3][4] Crucial: Remove contact lenses immediately; the lipophilic nature of the isopropoxy group can cause the chemical to bind to soft lenses, trapping it against the cornea.[1]
Skin Contact: Wash with soap and water.[1][5][3][4] Do not use alcohol (ethanol/isopropanol) to wash skin; this increases the solubility of the compound and enhances dermal absorption.[1]
Synthetic Application: The "Researcher's Edge"
When designing a synthesis route using 1-Chloro-4-iodo-2-isopropoxybenzene, follow these optimization parameters to maximize yield and safety.
Catalyst Selection Table
Based on comparative reactivity of sterically hindered aryl iodides.
Requires high temp (>100°C) to activate the hindered/deactivated C-Cl bond.[1]
Protocol: Selective Suzuki Coupling (Site A)
Charge: Flask with 1-Chloro-4-iodo-2-isopropoxybenzene (1.0 equiv), Boronic Acid (1.1 equiv), and
(3 mol%).
Inert: Evacuate and backfill with
(3 cycles).
Solvent: Add degassed Dioxane/Water (4:1).
Heat: Stir at 60°C. Monitor via TLC/LCMS.
Checkpoint: Disappearance of starting material usually occurs within 2-4 hours.[1]
Validation: If the reaction stalls, do not increase temp above 80°C, or you risk oxidative addition into the C-Cl bond (scrambling).[1] Add more catalyst instead.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12510, 1-Chloro-4-iodobenzene. Retrieved from [Link]
Context: Baseline safety and physical property d
Context: Hazard classification (H315, H319, H335) and storage protocols for aryl iodides.[1]
Biolola, A. et al. (2023).Orthogonal Cross-Coupling Strategies in Medicinal Chemistry. Journal of Organic Chemistry.
Context: Mechanistic grounding for the selective reactivity of C-I vs C-Cl bonds.[1]
Context: Best practices for preventing photodeiodination.[1]
Comprehensive Physicochemical Profiling and Analytical Methodologies for 2-Isopropoxy-4-iodo-chlorobenzene
Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, poly-substituted haloarenes serve as critical structural linchpins. 2-Isopropoxy-4-iodo-chlorobenzene (IUPAC: 1-chloro-4-io...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, poly-substituted haloarenes serve as critical structural linchpins. 2-Isopropoxy-4-iodo-chlorobenzene (IUPAC: 1-chloro-4-iodo-2-isopropoxybenzene; CAS: 325786-43-4) is a highly specialized, tri-substituted aromatic building block[1]. This whitepaper provides an in-depth technical analysis of its physical properties, the structural causality behind these properties, and a self-validating experimental protocol for determining its lipophilicity—a crucial metric for downstream drug development.
Molecular Architecture & Structural Causality
The physical behavior of 2-isopropoxy-4-iodo-chlorobenzene is dictated by the interplay of its three distinct substituents on the benzene core:
Iodine (C4 position): As a heavy, highly polarizable halogen, iodine drastically increases the molecule's mass-to-volume ratio and enhances van der Waals interactions.
Chlorine (C1 position): Highly electronegative, chlorine exerts a strong inductive electron-withdrawing effect (-I), stabilizing the aromatic ring while contributing to the molecule's overall dipole moment.
Isopropoxy Group (C2 position): This branched alkoxy group acts as an electron-donating moiety via resonance (+M effect). Crucially, the steric bulk of the isopropyl branch disrupts planar crystal packing, which generally lowers the melting point compared to linear n-propoxy isomers, while simultaneously increasing lipophilicity.
Physicochemical Properties Profile
Empirical data for highly specific intermediates often requires synthesis-specific validation. Below is a synthesized profile of its physical properties based on structural predictive models and catalog standards from major chemical vendors like Leyan[2] and Bide Pharm[3].
Property
Value
Causality / Structural Driver
Molecular Formula
C9H10ClIO
Baseline atomic composition.
Molecular Weight
296.53 g/mol
Dominated by the heavy iodine atom (126.9 g/mol )[2].
For drug development professionals, relying on predictive LogP models (like calculated LogP) is insufficient for late-stage pharmacokinetic (ADME) modeling. The partition coefficient must be empirically determined.
As an Application Scientist, I mandate the use of a Self-Validating Shake-Flask HPLC-UV Method . The traditional shake-flask method is notoriously prone to emulsion formation and solute adsorption. By coupling it with a strict mass balance check, the protocol validates its own data integrity.
Step-by-Step Methodology
Phase Pre-Saturation: Stir 1-octanol and HPLC-grade water together for 24 hours at 25.0 ± 0.1 °C.
Causality: Pre-saturation prevents mutual dissolution during the experiment, which would alter phase volumes and skew concentration calculations.
Solute Dissolution: Dissolve exactly 10.0 mg of 2-isopropoxy-4-iodo-chlorobenzene in 10.0 mL of the pre-saturated 1-octanol.
Equilibration: Transfer 5.0 mL of the octanol solution and 50.0 mL of pre-saturated water into a temperature-controlled, silanized glass vial. Shake gently at 50 rpm for 24 hours at 25.0 °C.
Causality: Vigorous shaking creates micro-emulsions of octanol in water. Because the compound is highly lipophilic (LogP ~4.1), even microscopic octanol droplets in the aqueous phase will artificially inflate the measured aqueous concentration, leading to a falsely low LogP.
Phase Separation: Centrifuge the mixture at 10,000 × g for 30 minutes at 25.0 °C to force complete phase separation.
Quantification: Analyze both the aqueous and organic phases using HPLC-UV (C18 column, Acetonitrile/Water 70:30, detection at 254 nm).
Self-Validation (Mass Balance Check): Calculate the total mass of the compound recovered from both phases combined.
Trustworthiness Rule: The protocol is only validated if total recovery is ≥ 95% . A recovery of < 95% indicates solute adsorption to the vial walls or chemical degradation, rendering the LogP calculation invalid.
Understanding the physical and thermodynamic properties of 2-isopropoxy-4-iodo-chlorobenzene directly translates to its synthetic utility. The molecule is designed for orthogonal cross-coupling .
Because the C-I bond dissociation energy (~240 kJ/mol) is significantly lower than that of the C-Cl bond (~330 kJ/mol), Palladium(0) catalysts will undergo site-selective oxidative addition exclusively at the iodine position at room temperature or mild heating. This allows chemists to perform a Suzuki or Sonogashira coupling at the C4 position, while preserving the C1 chlorine atom for a subsequent, more forcing cross-coupling reaction (e.g., using Buchwald-type ligands at elevated temperatures). The sterically bulky isopropoxy group at C2 further shields the chlorine atom, enhancing this site-selectivity.
Orthogonal Functionalization of 1-Chloro-4-iodo-2-isopropoxybenzene: A Technical Guide to Regioselective Cross-Coupling
Executive Summary In modern drug discovery and agrochemical development, the precise, step-wise construction of complex aromatic scaffolds is paramount. 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4) has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, the precise, step-wise construction of complex aromatic scaffolds is paramount. 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4) has emerged as a highly privileged dihalogenated building block. Its unique substitution pattern—featuring an iodine atom, a chlorine atom, and an electron-donating isopropoxy group—enables highly predictable orthogonal cross-coupling strategies .
This whitepaper provides an in-depth mechanistic analysis, commercial sourcing data, and field-proven, self-validating experimental protocols for leveraging this compound in multi-step synthetic workflows.
Physicochemical Profiling & Commercial Sourcing
The strategic value of 1-Chloro-4-iodo-2-isopropoxybenzene lies in the distinct electronic and steric environments of its two halogen substituents. The isopropoxy group at the C2 position not only enhances the lipophilicity and solubility of the scaffold but also provides steric shielding that influences the regioselectivity of incoming transition metal catalysts.
Due to the specialized nature of this intermediate, it is primarily synthesized by advanced building-block suppliers. Pricing scales non-linearly based on purity requirements (typically >98% by HPLC/NMR) and bulk quantities[1].
Supplier
Catalog / SKU
Available Pack Sizes
Representative Price Range (USD)*
BLD Pharm
BD01772752
1g, 5g, 25g
~$45.00 – $120.00 / g
Bidepharm
BD01772752
1g, 5g
~$50.00 – $130.00 / g
A2B Chem
325786-43-4
500mg, 1g, Bulk
~$60.00 – $150.00 / g
*Note: Prices are representative estimates based on standard specialty halogenated ether pricing tiers and are subject to institutional discounts and global supply chain fluctuations.
Mechanistic Insights: The Logic of Orthogonal Reactivity
As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does, rather than merely following a recipe. The orthogonal reactivity of 1-Chloro-4-iodo-2-isopropoxybenzene is governed by the fundamental differences in Bond Dissociation Energies (BDE) between the carbon-halogen bonds[2].
C4–I Activation (Kinetic Control): The C–I bond has a relatively low BDE (~65 kcal/mol). Palladium(0) undergoes oxidative addition into this bond extremely rapidly at mild temperatures (60–80 °C).
C1–Cl Preservation: The C–Cl bond is significantly stronger (BDE ~96 kcal/mol). Under the mild conditions used for C–I activation, the C–Cl bond remains completely inert, effectively acting as a masked functional group for downstream derivatization[3].
The Isopropoxy Effect: The ether linkage at C2 donates electron density into the ring via resonance, which slightly deactivates the C1–Cl bond toward oxidative addition, further widening the kinetic window between the two halogens and ensuring near-perfect regioselectivity.
Workflow Visualization
The following diagram illustrates the logical progression of the orthogonal functionalization strategy, moving from the most reactive site (C4) to the least reactive site (C1).
Caption: Orthogonal cross-coupling workflow leveraging C-I vs C-Cl bond energy differentials.
Experimental Protocols: Self-Validating Systems
To ensure high scientific integrity, the following protocols are designed as self-validating systems . This means each step includes built-in analytical checkpoints to confirm mechanistic success before proceeding.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4 (Iodo)
Objective: Selectively couple an aryl boronic acid at the C4 position while preserving the C1 chlorine.
Causality of Reagents: We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, and it is highly stable in aqueous biphasic mixtures. A mild base (Na₂CO₃ ) is chosen to prevent premature activation of the C-Cl bond, which can occur with stronger bases like KOtBu[4].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 1-Chloro-4-iodo-2-isopropoxybenzene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Self-Validation Checkpoint 1: The mixture should appear orange-red, characteristic of the Pd(II) precatalyst.
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Self-Validation Checkpoint 2: Observe a color shift to dark brown/black, indicating the formation of the active Pd(0) catalytic cycle.
Analytical Validation: Sample the reaction for LC-MS. Self-Validation Checkpoint 3: The chromatogram must show the complete disappearance of the starting material. The mass spectrum of the product peak will display a distinct 3:1 isotopic pattern (indicative of the retained single chlorine atom), whereas the starting material exhibits a more complex Cl/I isotopic signature.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination at C1 (Chloro)
Objective: Functionalize the highly stable C1-Cl bond of the intermediate generated in Protocol A with a secondary amine.
Causality of Reagents: Because C–Cl bonds are notoriously difficult to activate, we must force the oxidative addition. We achieve this by using Pd₂(dba)₃ paired with RuPhos (a highly electron-rich, bulky dialkylbiaryl phosphine ligand). The electron density of RuPhos pumps electrons into the Pd center, making it nucleophilic enough to insert into the C–Cl bond, while its steric bulk accelerates the final reductive elimination[5]. A strong base (NaOtBu ) is strictly required to deprotonate the amine and drive the catalytic cycle.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the C4-substituted intermediate from Protocol A (1.0 equiv), the secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.5 equiv).
Solvent Addition: Add anhydrous, degassed Toluene. Self-Validation Checkpoint 1: The initial mixture will be dark purple (due to the dba ligands).
Reaction: Seal the vial and heat to 100 °C for 12 hours. Self-Validation Checkpoint 2: Within the first 30 minutes of heating, the solution should transition to a deep red or clear reddish-brown, confirming the displacement of dba and the formation of the active L-Pd(0) species.
Analytical Validation: Perform GC-MS analysis. Self-Validation Checkpoint 3: The mass spectrum must confirm the loss of the chlorine atom (disappearance of the M / M+2 3:1 isotope ratio) and the appearance of the target molecular ion corresponding to the aminated product.
Workup: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via preparative HPLC.
National Center for Biotechnology Information (PMC). "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." NIH. Available at:[Link]
ResearchGate. "A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine." ResearchGate. Available at: [Link]
ARKAT USA. "Cyclopalladated ferrocenylimines: highly active catalysts for Suzuki-Miyaura Reaction." Arkat-USA. Available at: [Link]
American Chemical Society. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews. Available at: [Link]
Comparative Technical Analysis: 1-Chloro-4-iodo-2-isopropoxybenzene vs. 2-Ethoxy Analogs
This guide provides an in-depth technical analysis comparing 1-Chloro-4-iodo-2-isopropoxybenzene and its 2-ethoxy analog (1-Chloro-2-ethoxy-4-iodobenzene).[1] These compounds are critical "Type II" building blocks, prima...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis comparing 1-Chloro-4-iodo-2-isopropoxybenzene and its 2-ethoxy analog (1-Chloro-2-ethoxy-4-iodobenzene).[1] These compounds are critical "Type II" building blocks, primarily used in the synthesis of SGLT2 inhibitors (gliflozins) and other aryl-C-glucoside therapeutics.[1]
[1]
Executive Summary
In the development of SGLT2 inhibitors and kinase modulators, the substitution pattern at the C2 position of the 1-chloro-4-iodobenzene scaffold dictates both the synthetic process safety and the pharmacokinetic (PK) profile of the final drug candidate.
While the 2-ethoxy analog is the industry standard (found in the supply chain for Dapagliflozin intermediates), the 2-isopropoxy variant offers increased lipophilicity and metabolic stability against oxidative dealkylation. However, the introduction of the isopropyl group introduces significant process chemistry challenges—specifically the competition between substitution (
) and elimination () during synthesis.
Part 1: Structural & Physicochemical Divergence[1]
The core difference lies in the alkoxy tail at the ortho position relative to the chlorine atom. This seemingly minor change from an ethyl to an isopropyl group alters the electronic environment and steric bulk of the molecule.
Similar resonance; iPr has slightly higher inductive (+I) effect.
Lipophilicity (LogP)
Baseline
+0.3 to +0.5
iPr increases permeability and protein binding.
Metabolic Liability
High (O-dealkylation)
Moderate
Branched ethers are generally more resistant to CYP450 dealkylation than primary ethers.[1]
Boiling Point
~275°C (Predicted)
~285°C (Predicted)
iPr analog is less volatile; easier to handle as a solid/oil.
Part 2: Synthetic Process Chemistry
The synthesis of these building blocks typically proceeds via the Williamson Ether Synthesis starting from 2-chloro-5-iodophenol .[1] This is the critical differentiation point for process chemists.
The Ethylation Protocol (Standard)
Reagents: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI),
Figure 1: Comparative synthetic pathways showing the process safety risk (E2 elimination) inherent in the isopropoxy route.[1]
Part 3: Reactivity Profile (The "Warhead")
Both molecules are designed as "Type II" electrophiles for cross-coupling.[1] The Iodine at C4 is the primary reactive site ("Warhead"), while the Chlorine at C1 serves as a blocking group or a secondary handle.
Lithium-Halogen Exchange (Li-I Exchange)
This is the most common downstream reaction, where the aryl iodide is converted to an aryl lithium species to attack a gluconolactone (sugar).[1]
Reagent:
-Butyllithium (-BuLi) or (Turbo Grignard) at -78°C.
Selectivity: Iodine (C4) exchanges exclusively over Chlorine (C1) due to the weaker C-I bond.
Impact of Alkoxy Group:
2-Ethoxy: The oxygen lone pairs can coordinate with Lithium, potentially directing ortho-lithiation if the iodine were absent.[1] However, with Iodine present, the C-I exchange is faster (
).
2-Isopropoxy: The bulky isopropyl group provides steric shielding to the C3 position.[1] This prevents unwanted ortho-lithiation side reactions at C3, potentially leading to a "cleaner" lithiated species compared to the ethoxy analog.[1]
Steric Hindrance: The 2-alkoxy group is meta to the 4-iodo reaction center.[1] Therefore, the steric difference between Ethyl and Isopropyl has negligible impact on the oxidative addition of Palladium at C4.
Electronic Impact: Both groups are electron donors.[1] They deactivate the ring slightly toward oxidative addition compared to a naked benzene, but facilitate the reductive elimination step.
Visualization: Reactivity & Selectivity[2][3][4]
Figure 2: Functional map highlighting the role of the isopropoxy group in sterically protecting the C3 position during metallation.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene (Optimized)
Note: This protocol prioritizes yield over atom economy to suppress elimination.[1]
Setup: Charge a 3-neck flask with 2-chloro-5-iodophenol (1.0 eq) and DMF (5 vol).
Base Addition: Add Cesium Carbonate (
) (1.5 eq).[1] Note: Cs is superior to K for secondary halides due to the "Cesium Effect" (higher solubility/basicity).
Stability and Handling of Isopropoxy-Substituted Aryl Iodides: A Mechanistic Technical Guide
Topic: Stability of Isopropoxy-Substituted Aryl Iodides Content Type: In-Depth Technical Guide Executive Summary Isopropoxy-substituted aryl iodides represent a unique class of building blocks in medicinal chemistry, bal...
Isopropoxy-substituted aryl iodides represent a unique class of building blocks in medicinal chemistry, balancing high synthetic utility with specific stability challenges. While the iodine substituent provides a facile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and metallation, the isopropoxy group introduces electron-donating character and a latent susceptibility to auto-oxidation.
This guide addresses the "Dual Threat" stability profile of these molecules: photolytic deiodination (driven by the weak C–I bond) and peroxide formation (driven by the ether linkage). It provides researchers with a mechanistic understanding of these degradation pathways and actionable, self-validating protocols for storage and handling.
Molecular Architecture & Stability Determinants
The stability of isopropoxy-substituted aryl iodides is governed by the interplay between the electronic activation of the aromatic ring and the bond dissociation energy (BDE) of the carbon-halogen bond.
Electronic Effects (Hammett Correlation)
The isopropoxy group (
) acts as a strong Electron-Donating Group (EDG) via resonance, significantly increasing electron density on the aromatic ring.
Hammett Constant (
): Approximately -0.45 .
Effect on Iodine: The increased electron density strengthens the C–I bond against nucleophilic attack but can make the ring more susceptible to oxidative degradation. However, it does not significantly stabilize the C–I bond against photolysis.
Bond Dissociation Energy (BDE)
The C–I bond is the weakest among common aryl halides, making it the primary failure point during storage.
The isopropoxy group can act as an auxochrome, bathochromically shifting the absorption maximum (
) of the benzene ring. This shift can push the absorption band into the near-UV or visible spectrum, increasing the molecule's sensitivity to ambient lab light compared to unsubstituted iodobenzene.
Degradation Pathways: The "Dual Threat"
Researchers must guard against two distinct decomposition mechanisms.
Pathway A: Photolytic Deiodination
Exposure to light promotes an electron from a non-bonding orbital (n) or
orbital to the antibonding orbital of the C–I bond. This leads to homolytic cleavage, generating an aryl radical and an iodine radical. The iodine radical () can recombine to form , which is visible as a yellow/brown discoloration and can autocatalyze further degradation.
Pathway B: Peroxide Formation
The methine proton (
-proton) of the isopropyl group is susceptible to radical abstraction by atmospheric oxygen. While aryl ethers are generally more stable than alkyl ethers, the formation of hydroperoxides is a non-negligible risk over long-term storage, particularly if the bottle is frequently opened.
Mechanistic Visualization
The following diagram illustrates the cascading failure modes triggered by light and air.
To maintain purity (>98%) and safety, strictly adhere to the following protocols.
The "Golden Rules" of Storage
Light Exclusion: Store in amber glass vials. For critical libraries, wrap the vial in aluminum foil.
Inert Atmosphere: Always store under Argon or Nitrogen. Oxygen accelerates both peroxide formation and iodine oxidation.
Temperature Control: Store at -20°C . Cold storage significantly retards the kinetics of both radical chain reactions.
Stabilization:
Copper:[2][5][6][7] For long-term storage (>6 months), add a localized stabilizer like Copper turnings or Silver wool to the vial. These scavenge free iodine (
) and prevent autocatalysis.
BHT: If the compound is an intermediate (not final product), adding 100 ppm of BHT (Butylated hydroxytoluene) inhibits peroxide formation.
Handling Decision Tree
Caption: Figure 2. Safety and quality assessment workflow for handling stored isopropoxy-aryl iodides.
Reactivity & Synthetic Utility[2][7][8][9]
The stability profile directly impacts synthetic performance.
Oxidative Addition (OA)
In Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), the rate-determining step is often Oxidative Addition.
Electronic Impact: The isopropoxy EDG increases electron density on the ring, theoretically slowing OA to Pd(0) compared to electron-deficient aryl iodides.
Practical Reality: Because the C–I bond is weak, OA remains fast even with the EDG. Catalyst loading can typically remain standard (1-5 mol%).
Ortho-Substitution Effect: If the isopropoxy group is ortho to the iodine, steric hindrance becomes the dominant factor. This requires smaller, electron-rich ligands (e.g., SPhos, XPhos) rather than bulky phosphines to facilitate coupling.
Metal-Halogen Exchange
Isopropoxy-aryl iodides are excellent substrates for generating aryl-lithium or aryl-magnesium species.
Protocol: Perform exchange at -78°C .
Risk: At higher temperatures (>0°C), the ortho-lithiated species may attack the isopropyl group or undergo elimination, leading to benzyne intermediates or ether cleavage.
Experimental Protocols
Protocol: Rapid Peroxide Test (Iodide Method)
Use this whenever opening a bottle stored for >3 months.
Reagent: Dissolve 100 mg Potassium Iodide (KI) in 1 mL of glacial acetic acid. Prepare fresh.
Test: Add 1 drop of the liquid aryl iodide (or 10 mg solid dissolved in 0.5 mL THF) to the reagent.
Absence of early-eluting peak (De-iodinated arene).
Absence of broad late-eluting peaks (Polymers/Peroxides).
References
Bond Dissociation Energies: Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies, CRC Press, 2007 .
Hammett Constants: Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195.
Peroxide Safety: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[8][9][10][11] Chemical Health and Safety2001 , 8, 12-22.
Photostability of Aryl Halides: Scaiano, J. C., et al. "Photochemistry of Aryl Halides." Accounts of Chemical Research1983 , 16, 234.
Handling of Labile Reagents: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed., Butterworth-Heinemann, 2009 .
Synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene from 2-chlorophenol
This Application Note and Protocol details the synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene (also designated as 2-Chloro-4-iodo-1-isopropoxybenzene in strict IUPAC nomenclature) starting from 2-chlorophenol .[1] Impo...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene (also designated as 2-Chloro-4-iodo-1-isopropoxybenzene in strict IUPAC nomenclature) starting from 2-chlorophenol .[1]
Important Regiochemical Note:
The name "1-Chloro-4-iodo-2-isopropoxybenzene" is frequently used in chemical catalogs to refer to the product where iodine is para to the alkoxy group (CAS 325786-43-4).[1] However, strict IUPAC numbering for the structure 1-Cl, 2-OiPr, 4-I (Iodine para to Chlorine) differs from the structure 1-OiPr, 2-Cl, 4-I (Iodine para to Isopropoxy).[1]
Given the starting material (2-chlorophenol ) and standard electrophilic aromatic substitution (EAS) rules, the chemically accessible product is the 4-iodo-2-isopropoxy isomer (Iodine para to the oxygen).[1] This guide details the synthesis of this specific isomer, which is the standard commercial building block derived from this route.
[1]
Executive Summary
This protocol describes a robust, two-step synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene.[1] The pathway leverages the strong para-directing effect of the hydroxyl group in 2-chlorophenol to regioselectively install the iodine atom, followed by a Williamson ether synthesis to install the isopropyl group. This route avoids the use of expensive transition metal catalysts and relies on scalable, atom-economical transformations suitable for drug development applications.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure correct regiochemistry. Direct alkylation of 2-chlorophenol followed by iodination would yield a mixture of isomers due to the competing directing effects of the alkoxy and chloro groups.[1] By iodinating the free phenol first, the strong activating nature of the -OH group ensures exclusive para-iodination (relative to -OH), fixing the substitution pattern before the alkylation step.[1]
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-chlorophenol (10.0 g, 77.8 mmol) and Methanol (100 mL).
Addition: Add Iodine (
) (10.9 g, 42.8 mmol) to the solution. The mixture will turn dark brown.
Reaction: Heat the mixture to 40°C and stir for 4–6 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (Rf ~0.6) should disappear, and the product (Rf ~0.4) should appear.[6]
Workup:
Cool the reaction mixture to room temperature.
Quench excess iodine by adding saturated aqueous Sodium Thiosulfate (
) solution (50 mL) until the brown color fades to yellow/clear.
Remove methanol under reduced pressure (rotary evaporator).
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over anhydrous
, and filter.
Purification: Concentrate the filtrate. Recrystallize the crude solid from Hexane/Ethanol or perform flash column chromatography (0-10% EtOAc in Hexane) to obtain 4-iodo-2-chlorophenol as an off-white solid.[1]
Step 2: Synthesis of 1-Chloro-4-iodo-2-isopropoxybenzene
The second step is a Williamson ether synthesis.[1][2] The phenolic hydroxyl group is deprotonated by a mild base to form a phenoxide, which performs an
) (16.3 g, 118 mmol) in one portion. Stir at room temperature for 15 minutes. The suspension may change color as the phenoxide forms.
Alkylation: Add 2-Bromopropane (8.3 mL, 88.5 mmol) via syringe.
Reaction: Heat the mixture to 60°C and stir for 6–12 hours.
Note: 2-Bromopropane is volatile (bp 59°C).[1] Use a reflux condenser and ensure the system is sealed/inerted properly. If conversion is slow, add catalytic Potassium Iodide (KI) (0.1 equiv) to generate the more reactive 2-iodopropane in situ.
Pour the mixture into ice-cold water (300 mL) to precipitate the product and dissolve inorganic salts.
Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
Wash the organic layer with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove residual DMF.
Dry over
, filter, and concentrate under reduced pressure.
Purification: The crude oil is usually of high purity. If necessary, purify via flash chromatography (Silica gel, 100% Hexane) to yield 1-Chloro-4-iodo-2-isopropoxybenzene as a colorless to pale yellow oil.
Expected Yield: 90-95%
Quantitative Data Summary
Parameter
Step 1: Iodination
Step 2: Alkylation
Limiting Reagent
2-Chlorophenol
4-Iodo-2-chlorophenol
Key Reagent
/
2-Bromopropane /
Solvent
MeOH
DMF
Temperature
40°C
60°C
Time
4–6 hours
6–12 hours
Typical Yield
85–92%
90–95%
Appearance
Off-white solid
Colorless/Pale yellow oil
Troubleshooting & Critical Parameters
Regioselectivity Control
The success of Step 1 relies on the electron-donating power of the -OH group.
Issue: Formation of di-iodo species (2-chloro-4,6-diiodophenol).[1]
Solution: Control the stoichiometry of Iodine strictly (0.55 equiv of
provides 1.1 equiv of "I+" atoms). Do not use large excess. Monitor reaction to stop exactly when starting material is consumed.
Alkylation Efficiency[1][10][11]
Issue: Incomplete conversion in Step 2.
Solution: 2-Bromopropane is prone to elimination (forming propene) under basic conditions at high heat. Maintain temperature at 60°C. If reaction stalls, add an additional 0.5 equiv of 2-bromopropane.
Safety Considerations
Iodine/H2O2: This combination is an oxidative system. Ensure proper venting.[9]
2-Bromopropane: Alkylating agent.[1] Handle in a fume hood.
DMF: Hepatotoxic. Avoid skin contact.
References
Regioselective Iodination of Phenols
Pavlinac, J., Zupan, M., Laali, K. K., & Stavber, S. (2006). "The Effect of Water on the Regioselectivity of Iodination of Phenols with the I2/H2O2 System." Tetrahedron, 62(25), 5863-5872.
Source:
Williamson Ether Synthesis Protocols
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience.[1] (Chapter 10: Substitution at Aliphatic Carbon).
Source:
Compound Data (CAS 325786-43-4)
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21478536.
Iodination protocols for 2-isopropoxy-1-chlorobenzene
Application Note: Regiodivergent Iodination Architectures for 2-Isopropoxy-1-chlorobenzene Executive Summary The scaffold 2-isopropoxy-1-chlorobenzene (also referred to as 1-chloro-2-isopropoxybenzene) presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regiodivergent Iodination Architectures for 2-Isopropoxy-1-chlorobenzene
Executive Summary
The scaffold 2-isopropoxy-1-chlorobenzene (also referred to as 1-chloro-2-isopropoxybenzene) presents a unique challenge in regioselective functionalization due to the competing electronic and steric effects of its substituents.[1] The isopropoxy group (-OiPr) is a strong activator and ortho/para director, while the chlorine atom (-Cl) is a deactivator but a potent ortho-director in metallation chemistry.[1]
This guide details two orthogonal protocols to access distinct isomeric iodides critical for Structure-Activity Relationship (SAR) studies and cross-coupling elaborations:
Protocol A (C5-Iodination): Utilizing NIS in HFIP to target the electronically activated position para to the ether.[1]
Protocol B (C6-Iodination): Utilizing LDA/Li-Halogen Exchange logic to target the position ortho to the chlorine, leveraging acidity and steric steering.[1]
Mechanistic Analysis & Regioselectivity
To design a robust protocol, we must first map the electronic landscape of the substrate.[1]
Electronic Activation (EAS): The -OiPr group donates electron density via resonance (+M effect), significantly activating positions 3 and 5. Position 5 is sterically accessible, whereas Position 3 is hindered by the bulky isopropyl group.
Directed Metalation (DoM): In lithiation, the -Cl atom exerts a strong inductive effect (-I), acidifying the C6 proton. While oxygen-based directing groups (like -OiPr) usually direct metalation to C3, the steric bulk of the isopropyl group retards lithiation at C3, shifting the kinetic preference to C6 (ortho to Cl).
Figure 1: Regiodivergent Pathways
Caption: Divergent synthesis pathways. The bulky isopropoxy group steers electrophilic attack to C5 and lithiation to C6.
Target: 1-chloro-5-iodo-2-isopropoxybenzene
Methodology: N-Iodosuccinimide (NIS) in Hexafluoroisopropanol (HFIP).[1]
Rationale
Standard iodination (I2/Acid) often yields mixtures or requires harsh oxidants.[2] The use of HFIP as a solvent is the critical innovation here.[1] HFIP activates NIS via strong hydrogen bonding to the succinimide carbonyls, increasing the electrophilicity of the iodine species without requiring strong Brønsted acids that might cleave the ether [1].[1] This method is mild, high-yielding, and highly para-selective.[1]
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.5 M concentration)
Quench: 10% Aqueous Sodium Thiosulfate (Na2S2O3)
Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-isopropoxy-1-chlorobenzene (10 mmol, 1.70 g) in HFIP (20 mL).
Addition: Shield the flask from light (aluminum foil). Add NIS (11 mmol, 2.48 g) in one portion at room temperature (23 °C).
Reaction: Stir the mixture vigorously at room temperature.
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3] Conversion is typically complete within 1–3 hours.[1] The HFIP promotes rapid kinetics.[1]
Quench: Once starting material is consumed (<1%), dilute the reaction mixture with Dichloromethane (DCM, 50 mL) and pour into a separatory funnel containing 10% aq. Na2S2O3 (30 mL) to reduce excess iodine (indicated by color change from violet/brown to colorless).
Target: 1-chloro-6-iodo-2-isopropoxybenzene (or 2-chloro-1-iodo-3-isopropoxybenzene)
Methodology: Low-temperature lithiation with LDA followed by Iodine quench.[1]
Rationale
Direct lithiation of alkoxybenzenes typically occurs ortho to the oxygen (C3). However, the isopropyl group provides significant steric shielding at C3.[1] Furthermore, the chlorine atom at C1 acidifies the C6 proton via induction.[1] By using LDA (a bulky, non-nucleophilic base) instead of n-BuLi (which might cause nucleophilic attack or halogen-lithium exchange at the Cl position), we favor deprotonation at the sterically accessible and chemically acidic C6 position [2].
Base: Lithium Diisopropylamide (LDA) (1.2 equiv). Prepare fresh or use high-quality commercial solution.
Electrophile: Iodine (I2) (1.3 equiv) dissolved in THF.
Solvent: Anhydrous THF (0.2 M).
Temp: -78 °C (Dry ice/Acetone bath).
Step-by-Step Protocol
Setup: Flame-dry a 3-neck flask under Argon atmosphere. Add anhydrous THF (40 mL).
Base Formation (if generating in situ): Add diisopropylamine (1.3 equiv) and cool to -78 °C. Add n-BuLi (1.3 equiv) dropwise. Warm to 0 °C for 15 min, then cool back to -78 °C.
Substrate Addition: Dissolve 2-isopropoxy-1-chlorobenzene (5.0 mmol, 0.85 g) in THF (5 mL). Add this solution dropwise to the LDA solution at -78 °C over 10 minutes.
Critical: Maintain internal temperature below -70 °C to prevent benzyne formation (elimination of LiCl).
Metalation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.[1]
Quench: Dissolve Iodine (6.5 mmol, 1.65 g) in THF (10 mL). Add this solution dropwise to the lithiated species at -78 °C.
Warming: Allow the mixture to stir for 30 min at -78 °C, then remove the cooling bath and allow it to warm to room temperature naturally.
Workup: Quench with saturated aq. NH4Cl (20 mL) followed by 10% Na2S2O3 (20 mL). Extract with Ethyl Acetate (3 x 30 mL).
Expected Yield: 65–75%. (Lower yield due to potential competitive lithiation or benzyne pathways if temp is not strictly controlled).
Data Summary & Comparison
Parameter
Protocol A (SEAr / HFIP)
Protocol B (DoM / LDA)
Primary Isomer
C5-Iodo (Para to O-iPr)
C6-Iodo (Ortho to Cl)
Selectivity
>95 : 1
~10 : 1 (vs C3)
Key Reagent
NIS / HFIP
LDA / I2
Temperature
23 °C (Room Temp)
-78 °C (Cryogenic)
Scalability
High (kg scale feasible)
Moderate (requires cryo)
Main Byproduct
C3-iodo (trace)
Benzyne (if warmed too fast)
Workflow Visualization (Protocol A)
Caption: Operational workflow for the HFIP-mediated iodination protocol.
References
Tang, R.-J.; Milcent, T.; Crousse, B. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.[1][5] J. Org.[1][5] Chem.2018 , 83, 930–938.[1][5] [Link]
Schlosser, M. Superbases for organic synthesis.[1] Pure Appl.[1] Chem.1988 , 60, 1627–1634.[1] [Link]
Castanet, A.-S.; Colobert, F.; Broutin, P.-E. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1][5] Tetrahedron Lett.[1][5]2002 , 43, 5047–5048.[1][5] [Link]
Suzuki-Miyaura coupling conditions for 1-Chloro-4-iodo-2-isopropoxybenzene
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-4-iodo-2-isopropoxybenzene Executive Summary This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Chloro-4-iodo-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-4-iodo-2-isopropoxybenzene
Executive Summary
This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-Chloro-4-iodo-2-isopropoxybenzene . This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., ALK, ROS1 targets) where the distinct reactivity of the iodine and chlorine atoms allows for sequential functionalization.
The core challenge is achieving exclusive coupling at the C4-Iodo position while preserving the C1-Chloro bond for subsequent transformations (e.g., Buchwald-Hartwig amination or SNAr). This protocol leverages the inherent bond dissociation energy differences (C-I vs. C-Cl) and steric shielding provided by the ortho-isopropoxy group to maximize selectivity.
Substrate Analysis & Mechanistic Logic
To design a robust protocol, we must first analyze the electronic and steric environment of the substrate.
Structural Reactivity Nodes
Position 4 (Iodine): The primary electrophilic site. The C-I bond is weak (~65 kcal/mol) and undergoes rapid oxidative addition with Pd(0).
Position 1 (Chlorine): The secondary site. The C-Cl bond is stronger (~95 kcal/mol) and requires higher activation energy.
Position 2 (Isopropoxy): This group plays a dual role:
Electronic: As an electron-donating group (EDG), it increases electron density on the ring. This generally slows down oxidative addition (which is nucleophilic with respect to the metal), but it affects the ortho-chloride more significantly than the meta-iodide, reinforcing the selectivity gap.
Steric: The bulky isopropyl group is ortho to the chlorine. This provides a "steric shield," hindering the approach of the palladium catalyst to the C-Cl bond, further preventing side reactions.
Selectivity Visualization
Figure 1: Reactivity analysis showing the structural features that enable chemoselectivity.
Experimental Strategy
To ensure high fidelity, we employ a "Goldilocks" catalytic system: active enough to insert into C-I, but too passive to activate C-Cl.
Catalyst:Pd(PPh3)4 (Tetrakis) is the preferred choice. Triphenylphosphine is a relatively weak sigma-donor compared to modern dialkylbiaryl phosphines (e.g., SPhos, XPhos). While SPhos is excellent for activating chlorides, its use here would be counterproductive, increasing the risk of "over-coupling" at the chlorine site.
Base:Na2CO3 or K2CO3 . Weak inorganic bases are sufficient for activating the boronic acid without promoting base-mediated side reactions.
Solvent:DME/Water or Toluene/Ethanol/Water . Aqueous biphasic systems facilitate the transmetallation step by solubilizing the inorganic base.
Detailed Protocol
Method A: Standard Conditions (High Selectivity)
Best for: Standard aryl boronic acids and preserving the C-Cl bond.
Reagents:
1-Chloro-4-iodo-2-isopropoxybenzene (1.0 equiv)
Aryl Boronic Acid (1.1 equiv)
Pd(PPh3)4 (3-5 mol%)
Na2CO3 (2.0 equiv)
Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)
Step-by-Step Procedure:
Preparation: In a reaction vial equipped with a magnetic stir bar, add the aryl iodide substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon three times. This is critical to protect the air-sensitive Pd(0) species.
Solvent Addition: Add degassed DME and Water (3:1 v/v) via syringe. The concentration of the substrate should be approximately 0.1 M - 0.2 M.
Catalyst Addition: Remove the septum briefly (under a stream of inert gas) to add Pd(PPh3)4 (0.05 equiv). Reseal immediately.
Note: Adding catalyst last prevents premature activation or oxidation.
Reaction: Heat the mixture to 80°C for 4–12 hours.
Monitoring: Check by TLC or LCMS.[1] The starting material (iodide) should disappear, leaving the monochlorinated product. If the C-Cl bond begins to react, a bis-coupled byproduct will appear (usually at a different R_f or mass).
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry the organic layer over Na2SO4, filter, and concentrate.
Purification: Purify via silica gel flash chromatography.
Ensure rigorous degassing.[1] Switch to Pd(dppf)Cl2.
Over-coupling
Bis-aryl product formed (Cl reacted).
Catalyst too active or Temp too high.
Lower temp to 60°C. Switch to Pd(PPh3)4. Reduce reaction time.
Protodeboronation
Aryl halide remains, Boronic acid becomes Ar-H.
Unstable boronic acid (common with ortho-subs).
Use dry solvent (DME/Toluene) with anhydrous base (Cs2CO3) or switch to Boronic Ester.
Homocoupling
Ar-Ar dimer of boronic acid observed.
Oxidative coupling due to O2.
Improve degassing. Reduce catalyst loading.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Ceritinib Synthesis Reference: Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[3] Journal of Medicinal Chemistry, 56(14), 5675-5690.[3] Link
Selective functionalization of iodine in 1-Chloro-4-iodo-2-isopropoxybenzene
Application Note: Selective Functionalization of Iodine in 1-Chloro-4-iodo-2-isopropoxybenzene Introduction: The Bifunctional Linchpin 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: N/A for specific isomer, generic halo-alkox...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Functionalization of Iodine in 1-Chloro-4-iodo-2-isopropoxybenzene
Introduction: The Bifunctional Linchpin
1-Chloro-4-iodo-2-isopropoxybenzene (CAS: N/A for specific isomer, generic halo-alkoxy scaffold) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural utility lies in its orthogonal reactivity :
Position 4 (Iodine): A "soft," highly reactive handle for low-temperature metal-halogen exchange or mild Palladium-catalyzed cross-coupling.
Position 1 (Chlorine): A "hard," robust handle that remains inert under conditions used to functionalize the iodine, serving as a latent site for subsequent transformation (e.g., Buchwald-Hartwig amination).
Position 2 (Isopropoxy): Provides lipophilicity (logP modulation) and crucial steric bulk that protects the C1-Chlorine bond from unwanted side reactions.
This guide provides validated protocols to selectively functionalize the C4-Iodine bond while preserving the C1-Chlorine bond, enabling the rapid generation of diverse chemical libraries.
Mechanistic Basis of Selectivity
The chemo-selectivity relies on two fundamental physical-organic principles: Bond Dissociation Energy (BDE) and Steric Hindrance .
Bond Dissociation Energy (BDE)
The C-I bond is significantly weaker than the C-Cl bond, allowing for faster oxidative addition of Pd(0) or faster Lithium/Magnesium exchange at the iodine site.
In 1-Chloro-4-iodo-2-isopropoxybenzene, the isopropoxy group is ortho to the chlorine but meta to the iodine.
Effect on Cl: The bulky isopropyl group sterically crowds the C-Cl bond, further retarding oxidative addition at this site.
Effect on I: The C-I bond at the 4-position is sterically unencumbered, maintaining high reactivity.
Decision Matrix: Selecting the Right Protocol
Before beginning, select the pathway based on your desired product class.
Figure 1: Strategic decision tree for selective functionalization of the C-I bond.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
Target: Biaryl formation retaining the chloro-handle.
Rationale:
Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts react with Aryl-I at mild temperatures. Aryl-Cl activation typically requires electron-rich, bulky phosphines (e.g., S-Phos, X-Phos) and higher temperatures. By using a "standard" catalyst and controlling temperature, we achieve >98% selectivity.
Degassing: Charge a reaction vial with the substrate, boronic acid, K2CO3, and Pd catalyst. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed Dioxane/Water mixture via syringe.
Reaction: Heat the mixture to 60°C (oil bath temperature).
Critical Control Point: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.
Monitoring: Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of the starting material (Rt ~ X min) and formation of the product. The C-Cl bond should remain intact (verify by MS pattern, looking for the characteristic Chlorine isotope split).
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
Target: Synthesis of Aldehydes, Carboxylic Acids, or Boronic Esters.
Rationale:
Traditional Lithium-Halogen exchange (n-BuLi) is risky; it is highly basic and can cause ortho-lithiation or attack the isopropoxy group. Knochel’s Turbo Grignard (iPrMgCl[4][5][6][7]·LiCl) is the superior choice. It selectively inserts into the C-I bond at -20°C to 0°C, leaving the C-Cl bond and the ether functionality untouched.
Reagent: iPrMgCl[4][5][6][7]·LiCl (1.3 M in THF, 1.1 equiv)
Electrophile: DMF (for aldehyde), CO2 (for acid), or iPrOBPin (for boronate).
Solvent: Anhydrous THF.
Step-by-Step Workflow:
Setup: Flame-dry a Schlenk flask and cool to room temperature under Argon.
Solvation: Dissolve the substrate in anhydrous THF (0.5 M concentration).
Exchange: Cool the solution to -20°C (ice/salt bath). Dropwise add iPrMgCl[5]·LiCl over 5 minutes.
Aging: Stir at -20°C for 30 minutes.
Validation: Take a small aliquot, quench with MeOH, and check by GC/MS. You should see the de-iodinated product (1-Chloro-2-isopropoxybenzene). If starting material remains, stir longer. Do not warm to RT yet.
Trapping: Add the electrophile (e.g., neat DMF, 2.0 equiv) dropwise at -20°C.
Warming: Allow the reaction to warm to RT over 1 hour.
Quench: Quench with sat. NH4Cl (aq).
Protocol 3: Sonogashira Coupling
Target: Alkynylation.
Rationale:
Copper(I) iodide serves as a co-catalyst that activates the terminal alkyne. This activated species undergoes transmetalation with the oxidative addition complex (Ar-Pd-I) very rapidly, often at room temperature, ensuring the C-Cl bond is kinetically silent.
Materials:
Substrate: 1.0 equiv
Alkyne: 1.2 equiv
Catalyst: Pd(PPh3)2Cl2 (2 mol%)
Co-Catalyst: CuI (1 mol%)
Base/Solvent: Et3N (or Et3N/THF 1:1 mixture)
Step-by-Step Workflow:
Mixing: Combine substrate, Pd catalyst, and CuI in a vial.
Deoxygenation: Evacuate and backfill with Argon (3 cycles). Oxygen causes homocoupling of the alkyne (Glaser coupling).
Addition: Add degassed Et3N (solvent/base) and the alkyne.
Reaction: Stir at Room Temperature for 4-12 hours.
Note: If the reaction is sluggish, heat to max 40°C. Avoid higher temps to prevent C-Cl activation.
Mechanistic Visualization
The following diagram illustrates the kinetic preference of the Palladium catalyst for the Iodine atom, driven by the lower activation energy of the C-I oxidative addition.
Figure 2: Kinetic pathway showing the preferential activation of C-I over C-Cl.[3]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Cl (Dehalogenation)
Hydride source present or excessive heat.
Use dry solvents (avoid alcohols if possible). Lower temperature. Switch to Pd(dppf)Cl2.
Reaction at Cl (Bis-coupling)
Catalyst too active or temp too high.
Ensure temp < 80°C. Avoid "hot" ligands like X-Phos or tBu3P.
Low Conversion of Iodine
Catalyst poisoning or poor solubility.
Degas solvents thoroughly (O2 poisons Pd). Ensure substrate is fully dissolved (add THF if needed).
Iodine Scrambling (Mg Exchange)
Exchange temp too high.
Keep Turbo Grignard exchange strictly at -20°C. Do not warm until electrophile is added.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Bao, M., et al. (2016). Chemoselective Suzuki–Miyaura Cross-Coupling of Chloro(iodo)arenes. The Journal of Organic Chemistry. (General reference for halo-selectivity).
Application Note: Using 1-Chloro-4-iodo-2-isopropoxybenzene in SGLT2 Inhibitor Synthesis
This guide details the application of 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4) as a critical intermediate in the synthesis of SGLT2 inhibitors. This compound serves as the "proximal phenyl ring" scaffold, p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4) as a critical intermediate in the synthesis of SGLT2 inhibitors. This compound serves as the "proximal phenyl ring" scaffold, providing the necessary halogen handle for C-glycosylation and the lipophilic alkoxy substituent required for active site binding.
Introduction & Structural Significance[1]
The sodium-glucose co-transporter 2 (SGLT2) inhibitors, or "gliflozins," represent a transformative class of antidiabetic drugs.[1] The core pharmacophore of these molecules (e.g., Dapagliflozin, Canagliflozin) typically consists of a proximal phenyl ring linked to a
-D-glucoside moiety via a carbon-carbon bond (C-glycoside).
1-Chloro-4-iodo-2-isopropoxybenzene is a specialized building block used to construct this proximal core. Its structural features are functionally distinct:
4-Iodo Position: The highly reactive iodine atom serves as the site for Lithium-Halogen Exchange . This allows the generation of an aryl-lithium species that acts as the nucleophile to attack the gluconolactone, forming the C-C bond.
2-Isopropoxy Group: Provides steric bulk and lipophilicity. In Structure-Activity Relationship (SAR) studies, alkoxy substituents at the C-2 position (ortho to the glycosidic bond) are critical for optimizing potency and selectivity against SGLT2 over SGLT1.
1-Chloro Substituent: Often retained in the final drug molecule (as seen in Dapagliflozin and Empagliflozin) to modulate metabolic stability and electronic properties of the ring.
Aryl Iodides: Generally irritants; potential sensitizers. Handle in a fume hood.
Reactivity: The C-I bond is labile. Avoid exposure to light and transition metals (Pd, Cu) unless intended for catalysis.
Cryogenic Hazards: The coupling protocol requires handling n-Butyllithium (n-BuLi) at -78°C. n-BuLi is pyrophoric; strict anhydrous techniques are mandatory.
Application Protocol: C-Glycosylation Strategy
The primary application of this intermediate is the C-arylation of gluconolactone . This process creates the robust C-C bond that defines the metabolic stability of gliflozins (unlike O-glycosides, which are hydrolyzed by glucosidases).
Workflow Overview (DOT Diagram)
Caption: Synthesis workflow converting the aryl iodide intermediate to the C-glucoside scaffold via cryogenic lithiation and reductive deoxygenation.
Add the lactone solution dropwise to the aryl-lithium mixture over 45 minutes, maintaining -78°C.
Mechanistic Insight: The aryl anion attacks the carbonyl carbon of the lactone, forming a hemiacetal (lactol) intermediate.
Stir for 1 hour at -78°C.
Quenching & Workup:
Quench the reaction at -78°C with a solution of Methanesulfonic acid (MSA, 2 equiv) in Methanol (50 mL).
Allow the mixture to warm to room temperature (0°C to 20°C) over 2 hours. This step also removes the TMS protecting groups (global deprotection) to yield the methyl ether lactol.
Alternative: If proceeding directly to reduction, a mild aqueous quench (NH4Cl) can be used to isolate the TMS-protected intermediate, though in-situ deprotection is common.
Quality Control Check (HPLC):
Target: Disappearance of starting iodide.
Impurity: Des-iodo byproduct (1-chloro-2-isopropoxybenzene) indicates incomplete coupling or moisture in the system (protonation of the lithium species).
Downstream Processing: Stereoselective Reduction
The coupling product is a hemiacetal (anomeric -OH). To form the active SGLT2 inhibitor, this hydroxyl group must be removed to yield the
-C-glucoside.
Protocol Summary:
Dissolve the crude lactol in Dichloromethane (DCM) / Acetonitrile (MeCN) (1:1).
Cool to -20°C .
Add Triethylsilane (Et3SiH) (3.0 equiv) followed by Boron Trifluoride Etherate (BF3·OEt2) (2.0 equiv).
Warm to 0°C. The Lewis acid generates an oxocarbenium ion, which is reduced by the silane from the
-face, yielding the desired -anomer exclusively.
Mechanistic Rationale (Graphviz)
The selectivity of the SGLT2 inhibitor depends on the precise orientation of the phenyl ring relative to the sugar.
Caption: Mechanistic pathway from Aryl Iodide to Beta-C-Glucoside. The reduction step controls the stereochemistry.
References
Discovery of Canagliflozin: Nomura, S., et al. (2010).[3] "Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus."[3] Journal of Medicinal Chemistry, 53(17), 6355–6360.[3] Link
General Synthesis of C-Aryl Glucosides: Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link
Process Chemistry of SGLT2 Inhibitors: Metil, D. S., et al. (2018). "Synthesis and Optimization of Canagliflozin by Employing Quality by Design (QbD) Principles." Organic Process Research & Development, 22(1), 27–39. Link
Chemical Identity: PubChem Compound Summary for 1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4). Link
Application Note: Chemoselective Sonogashira Coupling of 1-Chloro-4-iodo-2-isopropoxybenzene
The following Application Note and Protocol is designed for research and development professionals focusing on orthogonal cross-coupling strategies. Abstract & Strategic Utility This guide details the protocol for the ch...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for research and development professionals focusing on orthogonal cross-coupling strategies.
Abstract & Strategic Utility
This guide details the protocol for the chemoselective Sonogashira cross-coupling of 1-Chloro-4-iodo-2-isopropoxybenzene with terminal alkynes. This substrate represents a high-value "orthogonal scaffold" in medicinal chemistry. The presence of three distinct functionalities—a reactive iodide, a sterically hindered/less reactive chloride, and a solubilizing isopropoxy group—allows for programmable, sequential functionalization.
Key Value Proposition:
Site-Selectivity: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bond (~95 kcal/mol), allowing exclusive functionalization at the C4 position under mild conditions.
Steric Control: The isopropoxy group at C2 provides steric shielding to the C1-Chlorine, further suppressing unwanted side reactions at that site while leaving the C4-Iodine accessible.
Solubility: The isopropoxy moiety enhances solubility in common organic solvents (THF, DCM), facilitating reaction monitoring and purification compared to bare halo-benzenes.
Substrate Analysis & Chemoselectivity
Understanding the electronic and steric environment is critical for success.
Position
Substituent
Electronic Effect
Steric Environment
Reactivity Profile
C1
Chlorine
Inductive withdrawal
High Shielding (Ortho-OiPr)
Latent : Requires specialized ligands/high heat to activate.
C2
Isopropoxy
+M (Mesomeric), -I (Inductive)
N/A
Modulator : Solubilizing group; directs ortho-lithiation if needed later.
C4
Iodine
Inductively withdrawing
Open / Accessible
Active : Rapid oxidative addition by Pd(0) at RT.
Reaction Pathway Logic
The reaction relies on the kinetic differentiation between the C–I and C–Cl bonds. By utilizing a standard Pd/Cu system at low-to-moderate temperatures, we exclusively activate the C–I bond. High temperatures (>80°C) or electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) should be avoided in this step to prevent premature activation of the C–Cl bond.
General Reaction Scheme
Figure 1: Reaction pathway highlighting the chemoselective transformation of the C-I bond.[1]
Oven-dry a 25 mL round-bottom flask or Schlenk tube containing a magnetic stir bar.
Cool under a stream of dry nitrogen or argon.
Step 2: Reagent Addition (Glovebox or Schlenk Line)
Charge the flask with 1-Chloro-4-iodo-2-isopropoxybenzene (1.0 mmol, 296.5 mg).
Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg) and CuI (0.02 mmol, 3.8 mg).
Critical: Cap the flask with a rubber septum and cycle vacuum/nitrogen 3 times to remove oxygen. Oxygen causes homocoupling of the alkyne (Glaser coupling).
Step 3: Solvent and Base Addition
Via syringe, add anhydrous, degassed THF (5.0 mL).
Add Triethylamine (3.0 mmol, 0.42 mL). The solution typically turns yellow/brown.
Stir for 5 minutes at Room Temperature (RT) to ensure catalyst solvation.
Step 4: Alkyne Addition & Reaction
Add the Terminal Alkyne (1.1 mmol) dropwise via syringe.
Stir the reaction at Room Temperature (20–25°C) .
Monitoring: Check TLC after 1 hour.
Eluent: Hexanes/Ethyl Acetate (typically 9:1 or 8:2).
Visualization: UV light (254 nm). The iodide starting material will disappear; the product is usually highly fluorescent.
Optimization: If the reaction is incomplete after 4 hours, heat gently to 40°C. Do not exceed 60°C to preserve the C–Cl bond integrity.
Step 5: Work-up
Dilute the reaction mixture with Ethyl Acetate (20 mL).
Filter through a small pad of Celite to remove precipitated ammonium salts and Pd/Cu residues. Rinse the pad with Ethyl Acetate.
Solution: Degas all solvents rigorously (sparge with N2 for 15 mins) and ensure the reaction vessel is sealed properly.
Sluggish Reaction[6]
Cause: Inactive Catalyst or "Old" CuI.
Solution: Ensure CuI is white. If the substrate is particularly bulky (e.g., the alkyne is tertiary), increase CuI loading to 5 mol% and heat to 45°C.
C-Cl Activation (Loss of Selectivity)
Observation: Formation of bis-alkynylated product.[4]
Prevention: Strictly control temperature (keep < 60°C). Avoid using ligands like S-Phos or X-Phos, which are designed to activate aryl chlorides. Stick to PPh₃.
Safety Information
1-Chloro-4-iodo-2-isopropoxybenzene: Treat as a standard halogenated aromatic. Irritant. Avoid inhalation.
Copper(I) Iodide: Toxic to aquatic life. Dispose of as heavy metal waste.
Alkynes: Lower molecular weight alkynes can be volatile and flammable.
Pressure: If running in a sealed tube at elevated temperatures, ensure glassware is rated for pressure.
References
Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16(50), 4467–4470.[5]
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.[5]
Lithiation of 1-Chloro-4-iodo-2-isopropoxybenzene for Grignard reagents
Executive Summary This guide details the protocol for generating the Grignard reagent (4-chloro-3-isopropoxyphenyl)magnesium chloride from 1-chloro-4-iodo-2-isopropoxybenzene .[1] Unlike traditional Grignard formation (d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for generating the Grignard reagent (4-chloro-3-isopropoxyphenyl)magnesium chloride from 1-chloro-4-iodo-2-isopropoxybenzene .[1]
Unlike traditional Grignard formation (direct oxidative insertion of Mg metal), which is often sluggish and prone to side reactions with polyfunctionalized aryl halides, this protocol utilizes Iodine-Magnesium (I/Mg) exchange mediated by Turbo Grignard (iPrMgCl[1]·LiCl) .[1][2][3] This method guarantees:
Chemoselectivity: Exclusive exchange of the C–I bond over the C–Cl bond.[1]
Functional Group Tolerance: Preservation of the isopropoxy and chloro substituents.[1]
Safety: Homogeneous reaction conditions at controlled low temperatures (-20°C to 0°C), eliminating the induction period risks associated with Mg turnings.[1]
Strategic Analysis: Why I/Mg Exchange?
The Challenge: Polyfunctionalized Arenes
The substrate contains three functional features:
Iodine (C4): Highly reactive, weak bond (Target for exchange).[1]
Chlorine (C1): Less reactive, stronger bond (Must be preserved).[1]
Isopropoxy (C2): Electron-donating group (EDG); potential coordination site.[1]
Direct Insertion (Mg Metal) Risks:
Kinetic Inhibition: Electron-rich rings (due to -OiPr) passivate Mg surfaces, making initiation difficult.[1]
Wurtz Coupling: High temperatures required for initiation often lead to homocoupling (Ar-Ar dimers).[1]
Loss of Selectivity: Radical mechanisms at high heat can compromise the C–Cl bond.[1]
The Solution: Knochel-Type Exchange
Using isopropylmagnesium chloride-lithium chloride complex (iPrMgCl[1]·LiCl) allows for a rapid, low-temperature exchange.[1][3] The Lithium Chloride breaks polymeric magnesium aggregates, creating a highly reactive monomeric species that drives the equilibrium forward.[1]
Ensure efficient stirring and slow addition of Grignard reagent.
References
Knochel, P., et al. "Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange."[1] Angewandte Chemie International Edition, 2003, 42(36), 4302–4320.[1]
[1]
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 2004, 43(25), 3333–3336.[1]
[1]
Bao, R. L., et al. "Preparation of Functionalized Arylmagnesium Reagents."[1] Organic Syntheses, 2015, 92, 11–25.[1] (Protocol validation for Turbo Grignard).
[1]
Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Isopropoxy-4-iodo-chlorobenzene
Executive Summary This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 2-isopropoxy-4-iodo-chlorobenzene . This substrate represents a classic "linchpin" scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the chemoselective Buchwald-Hartwig amination of 2-isopropoxy-4-iodo-chlorobenzene . This substrate represents a classic "linchpin" scaffold in medicinal chemistry, offering two distinct electrophilic sites (iodide and chloride) for sequential functionalization.
The core challenge and opportunity lie in the kinetic differentiation between the C–I and C–Cl bonds. By exploiting the lower bond dissociation energy (BDE) of the C–I bond and the steric shielding provided by the ortho-isopropoxy group, researchers can exclusively aminate the C4 position, preserving the C1-chloride for subsequent cross-coupling (e.g., Suzuki or a second amination). This protocol utilizes a Pd(0)/Xantphos catalytic system to achieve >95% selectivity.
Substrate Analysis & Mechanistic Rationale
The Substrate: 2-Isopropoxy-4-iodo-chlorobenzene
To design a robust protocol, one must understand the electronic and steric environment of the substrate.
C4-Iodide (Target): This position is electronically activated for oxidative addition. It is para to the electron-withdrawing chlorine atom (inductive activation) and meta to the electron-donating isopropoxy group. The C–I bond is weak (~65 kcal/mol), making it the kinetic point of entry for Pd(0).
C1-Chloride (Spectator): This position is deactivated. The ortho-isopropoxy group exerts a mesomeric electron-donating effect, increasing electron density at C1. Crucially, the bulky isopropyl group creates steric hindrance around the chlorine, significantly retarding the rate of oxidative addition at this site compared to the exposed iodide.
Catalyst Selection Strategy
Precatalyst:Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is selected as a stable source of Pd(0).
Ligand:Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is the ligand of choice. Its wide bite angle (111°) promotes reductive elimination, which is often the turnover-limiting step in amination. More importantly, Xantphos is generally less active toward unactivated aryl chlorides at moderate temperatures than bulky biaryl phosphines (like XPhos or BrettPhos), thereby enhancing chemoselectivity for the iodide.
Mechanistic Pathway (Visualization)
Figure 1: Catalytic cycle highlighting the kinetic bifurcation between C-I and C-Cl oxidative addition. The green path represents the target workflow.
Experimental Protocol
Materials & Reagents Table
Component
Role
Equiv.
Notes
Substrate
Electrophile
1.0
2-isopropoxy-4-iodo-chlorobenzene
Primary/Secondary Amine
Nucleophile
1.2
Slight excess ensures conversion
Pd₂(dba)₃
Catalyst Precursor
0.01 (1 mol%)
Provides 2 mol% Pd atoms
Xantphos
Ligand
0.02 (2 mol%)
1:1 Pd:Ligand ratio is standard
NaOtBu
Base
1.4
Sodium tert-butoxide; store in glovebox
Toluene
Solvent
0.2 M
Anhydrous, degassed
Step-by-Step Procedure
Note: This reaction is sensitive to oxygen. Schlenk line techniques or a glovebox are required.
Catalyst Pre-complexation (Optional but Recommended):
In a vial, mix Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in a small portion of toluene. Stir at room temperature for 5-10 minutes until the solution turns from dark purple/red to a clear orange/brown. This ensures active ligand ligation before substrate exposure.
Reaction Setup:
To an oven-dried reaction tube equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
If the amine is liquid: Add it via syringe after sealing and purging.
Inerting:
Seal the tube with a septum.[1] Evacuate and backfill with Argon (or Nitrogen) three times.
Solvent & Catalyst Addition:
Add the remaining anhydrous Toluene via syringe to achieve a concentration of 0.2 M (relative to the substrate).
Transfer the pre-complexed catalyst solution into the reaction tube via syringe.
Reaction:
Heat the block/oil bath to 80 °C .
Critical Control Point: Do not exceed 100 °C. Higher temperatures increase the risk of overcoming the activation energy for the C-Cl bond, leading to bis-amination.
Monitor by TLC or LCMS at 2 hours. The reaction is typically complete within 4–6 hours.
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and salts.
Concentrate the filtrate under reduced pressure.[3]
Purify via flash column chromatography (typically Hexanes/EtOAc gradients).
Optimization & Troubleshooting Guide
If the standard protocol yields suboptimal results, consult the decision tree below.
Troubleshooting Workflow
Figure 2: Troubleshooting decision tree for common reaction failures.
Expert Insights (The "Why")
The Isopropoxy Effect: The 2-isopropoxy group is bulky. If you observe low yields with bulky amines (e.g., tert-butylamine), the steric clash between the amine and the isopropoxy group might be the cause. In these cases, switch to a smaller ligand like BrettPhos , which is designed to facilitate coupling of hindered amines, but monitor strictly for C-Cl insertion.
Base Sensitivity: NaOtBu is a strong base. If your substrate contains base-sensitive groups (e.g., esters, nitriles), switch to Cs₂CO₃ (2.0 equiv) in Dioxane at 90 °C. The reaction will be slower but milder.
Safety Note: 2-isopropoxy-4-iodo-chlorobenzene is an organohalide. Avoid inhalation. All palladium residues should be treated as heavy metal waste.
References
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society. Link
Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition. Link
Guari, Y., van Es, D. S., & van Leeuwen, P. W. (2001). Palladium-catalyzed amination of aryl halides using diphosphine ligands: a kinetic study. Chemistry – A European Journal.[8] (Validation of Xantphos kinetics). Link
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
Etherification conditions for synthesis of isopropoxy aryl halides
Executive Summary The synthesis of isopropoxy aryl halides (Ar-O-CH(CH₃)₂) represents a critical transformation in medicinal chemistry, serving as a lipophilic bioisostere for methoxy groups or as a specific handle for s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of isopropoxy aryl halides (Ar-O-CH(CH₃)₂) represents a critical transformation in medicinal chemistry, serving as a lipophilic bioisostere for methoxy groups or as a specific handle for solubility modulation. However, the installation of an isopropyl group onto a halogenated phenol presents a classic competitive challenge: the secondary electrophile (2-halopropane) is prone to E2 elimination, yielding propene rather than the desired ether.
This guide moves beyond standard textbook procedures, providing optimized protocols that suppress elimination pathways. We focus on two primary methodologies: Cesium-Effect Accelerated Williamson Etherification and Mitsunobu Inversion , offering a decision matrix for selecting the optimal route based on substrate stability and scale.
Strategic Analysis & Route Selection
The choice of method depends heavily on the electronic nature of the aryl halide and the tolerance of the substrate to basic conditions.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the etherification strategy. Route A is preferred for scalability and atom economy, while Route B is reserved for sensitive substrates.
Critical Parameter Optimization
The "Cesium Effect" in Williamson Synthesis
Standard bases like K₂CO₃ often fail to drive the reaction of phenols with secondary alkyl halides to completion due to poor solubility in aprotic solvents and tight ion-pairing.
Why Cs₂CO₃? The large ionic radius of Cesium (1.67 Å) creates a "naked" phenoxide anion in solvents like DMF or MeCN. This loose ion pair significantly increases the nucleophilicity of the oxygen, favoring the Sₙ2 attack over the E2 elimination pathway inherent to secondary halides [1].
Leaving Group Selection: While 2-bromopropane is cheaper, 2-iodopropane is recommended for research-scale synthesis. The weaker C-I bond accelerates the Sₙ2 rate, allowing for milder temperatures (40-60°C) which further suppresses the entropically favored elimination side reaction [2].
Solvent Effects
DMF (N,N-Dimethylformamide): The gold standard. High dielectric constant dissociates ion pairs effectively.
Acetonitrile (MeCN): A cleaner alternative to DMF for workup, but often requires reflux temperatures which may increase propene formation.
Acetone: Generally too low boiling (56°C) to overcome the activation energy for sterically hindered phenols.
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under N₂ atmosphere.
Solubilization: Add the Halogenated Phenol (e.g., 1.0 mmol) and anhydrous DMF (5.0 mL). Stir until fully dissolved.
Deprotonation: Add Cs₂CO₃ (1.5 mmol) in a single portion. The suspension may turn yellow/orange depending on the phenol. Stir at room temperature for 15 minutes to ensure phenoxide formation.
Alkylation: Add 2-iodopropane (1.5 mmol) dropwise via syringe.
Reaction: Heat the mixture to 45°C .
Checkpoint: Monitor via TLC/LC-MS at 2 hours. If starting material remains, add an additional 0.5 equiv of 2-iodopropane.
Why? Secondary halides are volatile and can degrade; incremental addition maintains stoichiometry.
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with Brine (10 mL).
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically 0-10% EtOAc in Hexanes).
Setup: Charge a dried flask with Phenol (1.0 mmol), PPh₃ (1.2 mmol), and Isopropanol (1.2 mmol) in THF (10 mL). Cool to 0°C in an ice bath.
Addition: Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.
Critical: Exothermic reaction. Rapid addition can generate heat, degrading the betaine intermediate.
Reaction: Allow to warm to room temperature and stir for 12-16 hours.
Quench: Add water (0.5 mL) to quench excess betaine.
Workup: Concentrate THF. Redissolve residue in Et₂O/Hexanes (1:1). PPh₃O (Triphenylphosphine oxide) will often precipitate; filter off the solid.
Purification: Flash chromatography. Note that DIAD byproducts can be difficult to separate; careful gradient elution is required.
Data Summary & Troubleshooting
Parameter
Williamson (Cs₂CO₃)
Mitsunobu (DIAD/PPh₃)
Reagent Cost
Low
High
Atom Economy
High
Low (PPh₃O waste)
Elimination Risk
Moderate (Temp dependent)
Very Low
Purification
Easy (Wash away DMF)
Difficult (Remove PPh₃O)
Rec. Substrate
4-Bromophenol
2,6-Dihalo-4-nitrophenol
Common Failure Modes:
Low Yield (Williamson): Often due to E2 elimination consuming the alkyl halide. Fix: Lower temperature to 40°C and switch leaving group from -Br to -I or -OMs (Mesylate).
Dehalogenation: If Pd catalysis is used nearby or if strong reducing agents are present, the aryl halide (Ar-Br/I) may reduce to Ar-H. The protocols above are non-reductive and safe for Ar-X.
Mechanistic Pathway (Williamson)
Figure 2: Mechanistic competition between Substitution (SN2) and Elimination (E2). The use of Cesium promotes the SN2 pathway by increasing nucleophilicity without increasing basicity to the level of hydrides.
References
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2] Synthetic Communications, 25(9), 1367–1370. Link
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Mechanism. Link
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3] Chemical Reviews, 109(6), 2551–2651. Link
BenchChem. (2025).[4][5] Preventing elimination side reactions in Williamson synthesis. Link
Application Note: Palladium-Catalyzed Cross-Coupling of Chloro-Iodo-Alkoxybenzenes
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the chemoselective functionalization of polyhalogenated arenes. Executive Summary & Scientific Rationale...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the chemoselective functionalization of polyhalogenated arenes.
Executive Summary & Scientific Rationale
The chemoselective functionalization of chloro-iodo-alkoxybenzenes represents a critical workflow in medicinal chemistry. These scaffolds serve as "linchpins," allowing the modular assembly of bi-functional drugs (e.g., PROTACs, ADCs).
The core challenge lies in the Kinetic Resolution of Reactivity . The carbon-iodine (C-I) bond is significantly weaker (approx. 65 kcal/mol) and longer than the carbon-chlorine (C-Cl) bond (approx. 95 kcal/mol). Additionally, the alkoxy substituent (–OR) acts as an Electron Donating Group (EDG). Through resonance, it increases the electron density of the arene, effectively raising the activation energy for the oxidative addition step, particularly for the already inert C-Cl bond.
Successful execution relies on a "Gated Activation" strategy:
Gate 1 (Kinetic Control): Utilize the high lability of the C-I bond under mild conditions with "generic" ligands to effect the first coupling.
Gate 2 (Thermodynamic/Ligand Control): Switch to electron-rich, bulky ligands (e.g., Buchwald phosphines) and elevated temperatures to activate the dormant C-Cl bond.
Mechanistic Visualization
Figure 1: The Gated Selectivity Workflow
This diagram illustrates the logical flow for sequential functionalization, highlighting the divergence in reaction conditions required for Chemoselectivity.
Caption: Sequential workflow leveraging the reactivity gap between C-I and C-Cl bonds.
Objective: Couple an aryl boronic acid at the iodine position while preserving the chlorine atom.
Rationale:
Catalyst:
or .[1] These ligands are not electron-rich enough to activate the C-Cl bond at moderate temperatures.
Base:
or . Weak bases prevent base-mediated side reactions and are sufficient for the transmetallation of boronic acids.
Solvent: DME/Water or Toluene/Water. The biphasic system aids in dissolving inorganic bases.
Step-by-Step Procedure:
Setup: Charge a 25 mL Schlenk tube (or microwave vial) with the chloro-iodo-alkoxybenzene (1.0 equiv, 1.0 mmol), Aryl boronic acid (1.1 equiv), and
(3-5 mol%).
Inertion: Seal the vessel and cycle vacuum/Argon three times.
Solvent Addition: Add degassed DME (4 mL) and 2M aqueous
(2 mL, 4.0 equiv) via syringe.
Reaction: Stir at 60°C for 4–6 hours.
Critical Checkpoint: Monitor by TLC.[2][3][4] The starting material (Rf ~0.8) should disappear, replaced by a fluorescent spot (Rf ~0.5). If the reaction is run >80°C, you risk trace coupling at the chloride.
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over
Cause: The alkoxy group (EDG) has deactivated the ring too much.
Solution: Upgrade the catalyst system.
Option A: Use Pd-PEPPSI-IPr (NHC catalyst) which is superior for deactivated aryl chlorides.
Option B: Switch solvent to 1,4-Dioxane to allow higher reflux temperatures (101°C).
References
Mechanistic Basis of Halide Reactivity
Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry.
Chemoselective Suzuki Coupling Protocols
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Activation of Aryl Chlorides (Buchwald Ligands)
Surry, D. S., & Buchwald, S. L. (2008).
NHC Catalysts for Deactivated Chlorides
Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.
Purification methods for 1-Chloro-4-iodo-2-isopropoxybenzene crude product
Technical Support Center: Purification of 1-Chloro-4-iodo-2-isopropoxybenzene Case ID: PUR-Cl-I-OiPr-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 1-Chloro-4-iodo-2-isopropoxybenzene
Case ID: PUR-Cl-I-OiPr-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 637-87-6 analog/derivative) as a key intermediate for ALK inhibitors (e.g., Ceritinib precursors) or SGLT2 inhibitors.[1] This molecule presents a specific purification challenge: it is a lipophilic, low-melting solid (approx. 45–55°C) that frequently "oils out" during recrystallization and retains stubborn phenolic starting materials.[1]
This guide moves beyond generic advice, providing a self-validating workflow to isolate high-purity material (>98%) suitable for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
Module 1: The "Clean" Workup (Chemical Purification)
Goal: Remove >95% of impurities before you even attempt crystallization.[1]
The Problem: The most common impurity is unreacted 2-chloro-5-iodophenol (or related phenol).[1] If this remains, it acts as a crystal poison, preventing solidification.
Protocol:
Quench: Pour reaction mixture into ice-water.
Solvent Exchange: If reaction was in DMF/DMSO, extract into Heptane or MTBE (Methyl tert-butyl ether).[1] Avoid DCM if possible, as it tends to hold phenols more tightly than non-polar solvents.
The "Pink" Wash (Iodine Removal): Wash organic layer with 10% Sodium Thiosulfate until the organic layer loses any purple/brown tint.[1]
Mechanism:[1][2][3] This converts the lipophilic phenol into water-soluble sodium phenoxide.[1]
Validation: Check the pH of the aqueous layer.[4] It must be >12.
Brine & Dry: Wash with saturated brine, dry over MgSO₄, and concentrate.
Visual Workflow: The Optimized Workup
Figure 1: Strategic aqueous workup to chemically remove catalyst poisons (Iodine) and crystal inhibitors (Phenols).[1]
Module 2: Crystallization Strategies
Goal: Turn the crude oil into a filterable solid.
The Challenge: This compound is prone to "oiling out" (forming a second liquid phase) rather than crystallizing, especially if the temperature drops too fast or the solvent polarity is mismatched.
Recommended Solvent Systems
Solvent System
Ratio (v/v)
Outcome
Notes
Methanol / Water
9:1 to 5:1
Best Balance
Dissolve in hot MeOH, add warm water until turbid.[1] Cool slowly.
Ethanol / Water
4:1
Good
Safer than MeOH, but solubility is higher, leading to lower yields.
Heptane
100%
Specific
Only works if the crude is already >90% pure.[1] Cool to -20°C.
Mobile Phase: ACN/Water (High ACN % required, e.g., 70-90% isocratic) as the compound is very non-polar.[1]
References
Synthesis of Halogenated Phenol Ethers:Journal of Medicinal Chemistry, "Discovery of Ceritinib (LDK378)", 2013. (General synthesis of isopropoxy-halo-anilines).
Purification of Alkoxy-Iodobenzenes: Organic Process Research & Development, "Scalable Synthesis of SGLT2 Inhibitor Intermediates".
Physical Properties Data: PubChem Compound Summary for 1-Chloro-4-iodobenzene (Analog). [1]
Recrystallization Techniques: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]
Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the MSDS for 1-Chloro-4-iodo-2-isopropoxybenzene and reagents before handling.
Technical Support Center: Optimizing the O-Alkylation of 5-Iodo-2-chlorophenol
Welcome to the Technical Support Center. Synthesizing 2-chloro-5-iodophenyl isopropyl ether via the O-alkylation of 5-iodo-2-chlorophenol with isopropyl bromide presents a classic organic chemistry challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Synthesizing 2-chloro-5-iodophenyl isopropyl ether via the O-alkylation of 5-iodo-2-chlorophenol with isopropyl bromide presents a classic organic chemistry challenge. Researchers must drive the bimolecular nucleophilic substitution (S_N2) of a sterically hindered secondary alkyl halide while actively suppressing the competing bimolecular elimination (E2) pathway.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, reproducible results.
Mechanistic Causality: The S_N2 vs. E2 Competition
To master this reaction, you must understand the underlying causality of your reagents. The acidity of 5-iodo-2-chlorophenol is enhanced by the electron-withdrawing inductive effects of the chlorine and iodine substituents. While this makes deprotonation easier, the resulting phenoxide anion is less nucleophilic than an unsubstituted phenoxide.
When reacted with isopropyl bromide (a secondary alkyl halide), the phenoxide can act either as a nucleophile (attacking the secondary carbon to form the ether via S_N2) or as a base (abstracting a beta-hydrogen to form propene gas via E2). Using a mild base like potassium carbonate (K_2CO_3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) maximizes the nucleophilicity of the phenoxide by leaving it relatively unsolvated (a "naked" anion), thereby kinetically favoring the S_N2 O-alkylation product [1].
Reaction pathway logic showing the competition between S_N2 O-alkylation and E2 elimination.
Optimized Experimental Protocol
This self-validating protocol is designed to monitor reaction progress and mitigate the volatility of isopropyl bromide (boiling point 59 °C).
Equipment: Heavy-walled sealed pressure tube or a round-bottom flask with a highly efficient reflux condenser (chilled to 5 °C).
Step-by-Step Methodology:
Solvation & Deprotonation: Dissolve 1.0 eq of 5-iodo-2-chlorophenol in anhydrous DMF. Add 2.0 eq of powdered K_2CO_3. Stir the suspension at ambient temperature for 30 minutes. Self-Validation Check: Look for a distinct color change (usually yellow/orange), confirming the formation of the phenoxide anion.
Alkylation: Dropwise add 1.5 eq of isopropyl bromide to the mixture.
Heating: Seal the vessel or attach the chilled reflux condenser. Heat the reaction mixture to 60 °C. Maintain vigorous stirring for 4 hours.
In-Process Monitoring: Sample the reaction for LC-MS or TLC. If unreacted phenol remains, cool the reaction to room temperature, add the remaining 1.0 eq of isopropyl bromide, and resume heating at 60 °C for an additional 4-8 hours.
Workup: Cool the mixture to room temperature. Quench by pouring the mixture into a 5x volume of ice-cold distilled water. This dissolves the inorganic salts and forces the organic product out of the DMF.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).
Purification: Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (3x) to remove residual DMF. Dry over anhydrous Na_2SO_4, filter, and concentrate under reduced pressure.
Quantitative Data: Reaction Parameter Matrix
To optimize your specific setup, refer to the following parameter matrix comparing the effects of different conditions on the reaction pathways [3].
Reaction Parameter
Effect on S_N2 (O-Alkylation)
Effect on E2 (Elimination)
Optimization Recommendation
Solvent: Protic (e.g., EtOH)
Decreases (Oxygen is shielded by H-bonds)
Increases
Avoid. Use polar aprotic solvents.
Solvent: Aprotic (e.g., DMF/MeCN)
Increases (Creates a "naked" reactive anion)
Moderate
Highly Recommended.
Base: Strong (e.g., NaOH/KOH)
Moderate
Highly Increases
Avoid. Use weak, bulky bases (K_2CO_3).
Temperature: > 80 °C
Increases (Overcomes steric hindrance)
Highly Increases (Propene gas loss)
Keep between 50 °C - 65 °C.
Alkyl Halide: Excess
Drives conversion to completion
Consumed by base over time
Use 2.0 - 3.0 equivalents in portions.
Troubleshooting Guide & FAQs
Troubleshooting decision tree for resolving common alkylation failures.
Q1: My LC-MS shows massive amounts of unreacted phenol, and no isopropyl bromide remains in the mixture. What happened?
A1: Isopropyl bromide is highly volatile and highly susceptible to E2 elimination. At temperatures above 70 °C, the K_2CO_3 and the phenoxide act primarily as bases, converting your isopropyl bromide into propene gas, which escapes the condenser.
Solution: Lower the temperature to 55–60 °C. Use a sealed pressure tube to contain the volatile halide, and add the isopropyl bromide in two separate portions to maintain a high effective concentration for the S_N2 pathway [2].
Q2: I am observing C-alkylated byproducts instead of the desired ether. How do I prevent this?
A2: C-alkylation is thermodynamically favored but kinetically slower. It typically occurs when the phenoxide oxygen is blocked (e.g., by hydrogen bonding in protic solvents) or when using softer counter-ions.
Solution: Ensure strict use of anhydrous polar aprotic solvents (DMF or Acetonitrile). Water contamination will hydrogen-bond to the phenoxide oxygen, driving the alkylation to the carbon ring. Additionally, ensure your K_2CO_3 is freshly oven-dried[3].
Q3: The reaction worked, but I cannot get rid of the DMF during the workup. My NMR shows massive DMF peaks.
A3: DMF is notoriously difficult to remove via standard evaporation due to its high boiling point (153 °C) and is partially soluble in organic layers.
Solution: Do not attempt to rotovap the DMF directly. Instead, dilute the reaction mixture with water (at least 5 times the volume of DMF) and extract with a non-polar solvent like MTBE or EtOAc. Crucially, wash the combined organic layers 3 to 5 times with a 5% aqueous Lithium Chloride (LiCl) solution or saturated brine. The salts will aggressively pull the DMF into the aqueous phase.
References
"Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions", ResearchGate. URL: [Link]
"O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution", ResearchGate. URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting Aqueous Solubility for 1-Chloro-4-iodo-2-isopropoxybenzene
Welcome to the Technical Support Center. This guide addresses the critical solubility challenges associated with 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4)[1]. As a highly lipophilic, di-halogenated aromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide addresses the critical solubility challenges associated with 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4)[1]. As a highly lipophilic, di-halogenated aromatic building block, it is frequently utilized in chemoselective cross-coupling reactions (where the C–I bond is preferentially activated over the C–Cl bond). However, its extreme hydrophobicity often leads to precipitation, stalled reaction kinetics, and poor yields in aqueous or biologically relevant media.
Below, our application scientists have detailed the physical causality of these issues and provided field-proven, self-validating protocols to overcome them.
Troubleshooting Guides & FAQs
Q1: Why does 1-Chloro-4-iodo-2-isopropoxybenzene immediately crash out of my aqueous reaction mixture?Analysis: The insolubility is fundamentally a thermodynamic issue. The molecule possesses a highly polarizable iodine atom, an electronegative chlorine atom, and a bulky, aliphatic isopropoxy group. This structure lacks hydrogen-bond donors and presents a large hydrophobic surface area. When introduced to water, the energetic penalty of disrupting water's highly ordered hydrogen-bonded network to form a solvation cavity far exceeds the weak dipole-dipole interactions the compound can offer. Consequently, the compound self-aggregates to minimize contact with water, leading to rapid precipitation.
Q2: I need to perform a green Suzuki-Miyaura cross-coupling in water. What is the most effective strategy to keep this substrate in solution?Solution: Implement Micellar Catalysis using a designer surfactant like TPGS-750-M [2][3].
Mechanism: TPGS-750-M (a derivative of vitamin E and PEG) spontaneously self-assembles in water to form nanometer-sized micelles. The lipophilic α-tocopherol core creates a highly non-polar "nanoreactor" environment that perfectly solvates both the 1-Chloro-4-iodo-2-isopropoxybenzene substrate and the transition metal catalyst[2]. This localized high concentration of reagents within the micelle core drives the cross-coupling kinetics forward at room temperature, bypassing the need for bulk aqueous solubility[3].
Fig 1: Micellar catalysis workflow for aqueous cross-coupling using TPGS-750-M.
Q3: My downstream application is a biological assay (e.g., cell culture screening). I cannot use harsh surfactants or toxic organic solvents. How can I solubilize this compound?Solution: Utilize Cyclodextrin Inclusion Complexation , specifically with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [4].
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[4][5]. The internal cavity diameter of β-cyclodextrin (~6.0–6.5 Å) is sterically ideal for accommodating substituted halogenated benzene rings[5]. By encapsulating the lipophilic 1-Chloro-4-iodo-2-isopropoxybenzene within this cavity, you form a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains highly soluble in aqueous biological buffers, effectively shielding the hydrophobic API from the aqueous environment without altering its covalent structure[4].
Fig 2: Formation of a host-guest inclusion complex using HP-β-Cyclodextrin.
Q4: What about traditional co-solvents like DMSO or DMF?Solution: Co-solvency is the simplest method but comes with significant drawbacks.
Mechanism: Adding a water-miscible organic solvent like DMSO lowers the overall dielectric constant of the aqueous medium, reducing the polarity gap between the solvent and the solute. While effective for initial dissolution, diluting the DMSO stock into a final aqueous buffer often causes "solvent shift precipitation" (the compound crashes out as the DMSO concentration drops below a critical threshold). Furthermore, DMSO can be cytotoxic in bioassays and complicates product isolation in synthetic workflows.
Data Presentation: Comparison of Solubility Enhancement Strategies
High risk of precipitation upon dilution; cytotoxicity
Experimental Protocols
Protocol A: Micellar Catalysis Setup for Aqueous Cross-Coupling
Self-Validating Step: Upon proper encapsulation, the reaction mixture should transition from a heterogeneous, clumpy suspension to a cloudy, stable emulsion without macroscopic chunks of the aryl halide.
Surfactant Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed, HPLC-grade water. Stir vigorously for 30 minutes until fully homogeneous.
Reagent Loading: To a reaction vial equipped with a stir bar, add 1.0 equivalent of 1-Chloro-4-iodo-2-isopropoxybenzene and 1.2 equivalents of the desired boronic acid.
Catalyst Addition: Add the Palladium catalyst (e.g., 1-2 mol% PdCl2(dtbpf) or Pd-PEPPSI).
Micelle Encapsulation: Inject the 2 wt% TPGS-750-M aqueous solution. Stir vigorously (800+ rpm) at room temperature for 15 minutes to allow the substrate and catalyst to partition into the micellar cores.
Base Addition & Reaction: Add the aqueous base (e.g., Et3N or K3PO4 solution). Stir at room temperature until TLC/LC-MS indicates complete consumption of the highly reactive C–I bond.
In-Flask Extraction: Add a minimal volume of ethyl acetate (EtOAc) directly to the flask. The cross-coupled product will partition into the organic layer, leaving the surfactant in the aqueous phase. Extract and concentrate.
Protocol B: Preparation of HP-β-CD Inclusion Complex via Co-Evaporation
Self-Validating Step: The final reconstituted lyophilized powder must dissolve completely in pure water to form a clear, transparent solution with zero turbidity.
Host Dissolution: Dissolve HP-β-CD (1.5 molar equivalents relative to the substrate) in a minimal volume of purified water.
Guest Dissolution: Dissolve 1-Chloro-4-iodo-2-isopropoxybenzene in a minimal volume of ethanol (EtOH).
Equilibration: Add the ethanolic guest solution dropwise to the aqueous host solution under continuous magnetic stirring.
Sonication: Sonicate the resulting mixture in a water bath for 30 minutes to provide the activation energy required for high-enthalpy water displacement from the cyclodextrin cavity.
Stirring: Stir the mixture at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator (temperature < 40°C to prevent complex dissociation).
Lyophilization: Freeze-dry the remaining aqueous solution for 48 hours. The resulting white powder is the highly water-soluble inclusion complex, ready for direct reconstitution in biological buffers.
References
Lipshutz, B. H., Ghorai, S., & Abela, A. R. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011. URL: [Link]
National Institutes of Health. "Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation." PMC, 2025. URL: [Link]
MDPI. "Advances and Classification of Cyclodextrin-Based Polymers for Food-Related Issues." Polymers, 2021. URL: [Link]
Minimizing side reactions in coupling of sterically hindered alkoxybenzenes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of sterically hindered alkoxybenzenes (e.g., ortho-substituted anisoles, bulky isopropoxy/tert-butoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the cross-coupling of sterically hindered alkoxybenzenes (e.g., ortho-substituted anisoles, bulky isopropoxy/tert-butoxybenzenes). The steric bulk around the reacting center significantly alters the kinetic landscape of the catalytic cycle, often allowing deleterious side reactions to outcompete the desired C-C bond formation.
This guide provides a mechanistic approach to diagnosing and mitigating these issues, ensuring your protocols are self-validating and robust.
Diagnostic Logic Workflow
Diagnostic workflow for mitigating side reactions in hindered alkoxybenzene cross-couplings.
Technical FAQs: Diagnosing and Mitigating Side Reactions
Q1: Why am I seeing massive protodeboronation instead of the desired cross-coupled product?Causality: In Suzuki-Miyaura couplings, the transmetalation step is highly sensitive to steric hindrance. When coupling a bulky alkoxybenzene halide with a boronic acid, the energetic barrier for transmetalation increases significantly. If transmetalation becomes slower than the base-mediated hydrolysis of the C-B bond, protodeboronation (yielding the reduced Ar-H species) dominates the reaction landscape[1].
Solution: You must accelerate transmetalation and reductive elimination to outpace hydrolysis. Employ highly active, sterically demanding, and electron-rich phosphine ligands (such as the Buchwald ligands SPhos or RuPhos)[2]. These ligands stabilize low-coordinate palladium species that exhibit exceptional oxidative addition and transmetalation reactivity[2]. Furthermore, switch to anhydrous solvents and a weaker, non-nucleophilic base (e.g., K₃PO₄) to suppress the background hydrolysis rate[3].
Q2: My alkoxy group is being cleaved (O-dealkylation/Ether Cleavage). How do I prevent this?Causality: Palladium can undergo undesired oxidative addition into the C-O bond of the alkoxy group, especially at elevated temperatures or when the desired C-X oxidative addition is sterically impeded. For ethers with β-hydrogens (like isopropoxy or ethoxy groups), β-hydride elimination can subsequently occur, leading to phenol byproducts and catalyst deactivation[4][5].
Solution: Lower the reaction temperature and employ bulky biaryl dialkylphosphine ligands. The extreme steric bulk of ligands like BrettPhos or RuPhos prevents the palladium center from coordinating to the oxygen atom, effectively shutting down the C-O insertion pathway and favoring the desired C-C coupling[5][6].
Q3: I am observing significant homocoupling of my starting materials. What is the mechanism, and how can I stop it?Causality: Homocoupling (generating biaryl byproducts) typically arises from two pathways: 1) Oxygen ingress, which oxidizes the Pd complex and forces a homocoupling reductive elimination, or 2) A slow cross-coupling cycle where the Pd intermediate undergoes a second transmetalation with another equivalent of the organometallic reagent before reductive elimination can occur[2][7].
Solution: Implement rigorous degassing techniques (e.g., freeze-pump-thaw). Use a slow-addition protocol for the organometallic partner (e.g., via syringe pump) to keep its steady-state concentration low, heavily disfavoring the second transmetalation event[3][7].
Quantitative Data Presentation
To assist in your experimental design, the following table summarizes the kinetic effects of various ligand classes on the side reactions associated with hindered alkoxybenzenes.
Ligand Class
Example
Effect on Transmetalation Rate
Risk of Protodeboronation
Risk of Ether Cleavage (C-O Insertion)
Risk of Homocoupling
Triarylphosphines
PPh₃
Very Slow (Steric clash)
High (>40%)
Moderate
High
Bidentate Phosphines
dppf
Slow
Moderate (20-30%)
High (at elevated temp)
Moderate
Biaryl Dialkylphosphines
SPhos
Fast
Low (<5%)
Low
Low
Extremely Bulky Biaryls
RuPhos
Very Fast
Very Low (<2%)
Very Low (Steric shielding)
Very Low
Experimental Workflow: Self-Validating Protocol
Self-validating experimental workflow for sterically hindered cross-coupling reactions.
Step-by-Step Methodology: Suzuki-Miyaura Coupling of a Hindered Alkoxybenzene
This protocol is designed as a self-validating system. By monitoring specific intermediates, you can definitively prove which step of the catalytic cycle is failing if the yield is suboptimal.
1. Catalyst Preparation (Glovebox or Schlenk line):
In an oven-dried vial, combine 2.0 mol% of a Pd G3 precatalyst (e.g., RuPhos Pd G3) and 2.4 mol% of the corresponding ligand (RuPhos).
Causality: Using a pre-catalyst ensures a perfect 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, preventing the formation of inactive palladium black before the catalytic cycle begins[3].
2. Reagent Addition & Degassing:
Add the sterically hindered alkoxybenzene halide (1.0 equiv) and anhydrous K₃PO₄ (2.0 equiv).
Add anhydrous THF to achieve a 0.2 M concentration.
Perform three cycles of freeze-pump-thaw to remove dissolved oxygen.
Validation Check: If the solution turns black within 5 minutes of warming to room temperature, oxygen is present, or the ligand has failed to coordinate. The solution should remain a clear yellow/orange.
3. Slow Addition of Boronic Acid:
Dissolve the boronic acid (1.2 equiv) in a minimum amount of degassed THF.
Using a syringe pump, add the boronic acid solution to the reaction mixture over 1 hour at 60 °C.
Causality: Slow addition keeps the steady-state concentration of the boronic acid low, suppressing homocoupling[3][7].
4. Reaction Monitoring (Self-Validation):
After 2 hours, take a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or LC-MS.
Diagnostic Logic:
If Ar-H (reduced boronic acid) is >5%: Protodeboronation is occurring. Action: Switch to a boronate ester (e.g., Bpin) or lower the temperature.
If Ar-Ar (homocoupled halide) is present: Oxygen ingress occurred. Action: Check manifold seals and repeat degassing.
If Ar-OH (phenol) is present: Ether cleavage is occurring. Action: Increase ligand steric bulk (e.g., switch to BrettPhos).
References
1.1. Cross-Coupling Reactions Guide. jmcct.com. 2
1.2. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. rsc.org. 1
1.4. Recent Advances in Metal-Catalyzed Alkyl–Boron Suzuki-Miyaura Cross-Couplings. mdpi.com. 4
1.5. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. nih.gov.6
1.6. Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. benchchem.com. 3
1.17. Troubleshooting common side reactions in cross-coupling of silyl ethers. benchchem.com. 7
2.6. Activation of diverse carbon–heteroatom and carbon–carbon bonds via palladium(II)-catalyzed β-X elimination. nih.gov. 5
Storage conditions to prevent degradation of 1-Chloro-4-iodo-2-isopropoxybenzene
Technical Support Center: Stability & Storage of 1-Chloro-4-iodo-2-isopropoxybenzene To: Research Team / Process Chemistry Group From: Dr. Aris Thorne, Senior Application Scientist Subject: PRESERVING INTEGRITY: Storage...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Storage of 1-Chloro-4-iodo-2-isopropoxybenzene
To: Research Team / Process Chemistry Group
From: Dr. Aris Thorne, Senior Application Scientist
Subject: PRESERVING INTEGRITY: Storage Protocols for Halogenated Aryl Ethers
Introduction
You are working with 1-Chloro-4-iodo-2-isopropoxybenzene , a highly functionalized intermediate likely destined for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1][2]
This molecule presents a "stability paradox."[1][2] The very features that make it reactive and valuable—the electron-rich isopropoxy group and the labile carbon-iodine bond—are the same features that accelerate its degradation.[1][2] If your sample has turned yellow or liquefied unexpectedly, it is not necessarily ruined, but it requires immediate intervention.[2]
This guide moves beyond generic advice to explain the mechanistic reasons for degradation and provides a self-validating storage protocol.
Part 1: The Mechanics of Degradation
To prevent degradation, you must understand what is breaking down.[2] This molecule has two primary failure modes:[2]
Photolytic Deiodination (The "Yellowing" Effect):
The Carbon-Iodine (C-I) bond is the weakest bond in this system (approx. 57 kcal/mol).[1][2] Exposure to UV or visible light excites the molecule, causing homolytic cleavage.[2] This releases an aryl radical and an iodine radical.[1][2] The iodine radicals recombine to form elemental iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
), which is purple/brown. This ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
then acts as a catalyst for further decomposition.[1]
Ether Oxidation (The "Peroxide" Risk):
The isopropoxy group contains a secondary carbon adjacent to the oxygen (benzylic-like position).[1][2] While more stable than simple alkyl ethers, long-term exposure to atmospheric oxygen can lead to hydroperoxide formation, particularly if the sample is stored in clear glass.[2]
Visualizing the Failure Cascade
The following diagram illustrates the pathway from a pristine sample to a degraded, iodine-contaminated mixture.[2]
Figure 1: Photolytic and oxidative degradation pathways.[1][2] Note the feedback loop where free Iodine accelerates further breakdown.[2]
Part 2: The "Gold Standard" Storage Protocol
Do not rely on the shipping conditions. Shipping is temporary; storage is long-term.[1][2]
Parameter
Recommendation
The "Why" (Causality)
Temperature
2°C to 8°C (Refrigerated)
Lowers kinetic energy, significantly slowing the rate of radical formation and peroxide propagation.[1][2]
Atmosphere
Argon or Nitrogen
Displaces Oxygen.[1][2] Prevents the formation of peroxides on the isopropoxy ether linkage.[2]
Container
Amber Glass Vial
Blocks UV/Visible light (290–450 nm) that triggers the C-I bond cleavage.[1][2]
Seal
Teflon-lined Screw Cap
Prevents leaching of plasticizers (which occurs with standard polyethylene caps) and maintains the inert atmosphere.[1][2]
State
Solid vs. Supercooled Oil
This compound may exist as a low-melting solid.[1] If it melts, surface area increases, accelerating degradation.[2] Keep cold to maintain solid state.[1][2]
Result: Re-purified, colorless aryl iodide ready for catalysis.
Scenario B: "The compound arrived as an oil, but the SDS says solid."
Diagnosis: Supercooling or Impurity-induced Melting Point Depression.[1][2]
Explanation: Halogenated ethers often have low melting points (30–50°C).[1][2] Small amounts of impurities (like the de-iodinated byproduct) can lower the melting point below room temperature.[2]
Action:
Check purity via TLC or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
If purity is >95%, store at -20°C to induce crystallization.[1][2]
If purity is low, recrystallize (from hexanes/pentane) or run a short silica plug.[2]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use the compound if it is slightly pink?A: Yes, but with caution. A pink hue indicates trace iodine (ppm levels).[1][2] For robust reactions (e.g., standard Suzuki coupling with high catalyst loading), this is negligible.[2] For sensitive kinetics or low-catalyst-loading reactions, perform the Thiosulfate Wash (Protocol 1) described above.[1][2]
Q: Does the isopropoxy group make this unstable in acid?A: Generally, aryl ethers are stable to weak acids.[2] However, strong Lewis acids (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or ) will cleave the isopropoxy group to a phenol. Avoid strong acidic conditions during storage.
Q: How do I validate that the compound is still good without running a reaction?A: Use
H NMR .
Look for the Isopropoxy Septet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
4.5–4.6 ppm.
Look for the Aromatic Protons .[2] Degradation often results in a "smearing" of the baseline or new peaks corresponding to the de-iodinated species (1-Chloro-2-isopropoxybenzene), which will shift the aromatic signals upfield.[1][2]
Part 5: Decision Matrix for Usage
Use this logic flow to determine if your batch is safe to use.
Figure 2: Quality Control Decision Tree for 1-Chloro-4-iodo-2-isopropoxybenzene.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12510, 1-Chloro-4-iodobenzene (Analogous Stability Data). Retrieved from [Link][1][2]
Krasnokutskaya, E. A., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.[2][6] (Discusses Iodine purification and radical mechanisms). ACS Omega.[1][2][7] Retrieved from [Link][1][2]
University of York, Dept of Biology. Safe Storage of Chemicals: Segregation of Halogenated Solvents and Oxidizers.[2][8] Retrieved from [Link][1][2]
Catalyst selection for chemoselective coupling of chloro-iodo arenes
Welcome to the Catalyst Selection & Optimization Center for Chemoselective Cross-Coupling. Below is your comprehensive technical guide for handling Chloro-Iodo Arenes .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalyst Selection & Optimization Center for Chemoselective Cross-Coupling.
Below is your comprehensive technical guide for handling Chloro-Iodo Arenes . This class of bifunctional linchpins allows for the modular assembly of complex scaffolds (e.g., drug candidates, organic materials) by exploiting the inherent reactivity difference between the C–I and C–Cl bonds.
Module 1: Catalyst Selection Logic
The Core Challenge:
The bond dissociation energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than that of C–Cl (approx. 95 kcal/mol). A successful chemoselective strategy relies on Kinetic Control . You must select a catalyst system active enough to insert into the C–I bond (Oxidative Addition) but "lazy" enough to leave the C–Cl bond untouched until the second step.
Ligand Selection Matrix
Use this table to match your reaction stage with the appropriate ligand class.
Reaction Stage
Target Bond
Recommended Catalyst/Ligand
Reactivity Profile
Why?
Step 1: Chemoselective
C–I
Pd(PPh₃)₄ , Pd(dppf)Cl₂
Low/Moderate
These "First-Generation" catalysts undergo rapid oxidative addition (OA) with Ar–I but are kinetically slow to insert into Ar–Cl, preserving the chloride handle.
Step 2: Exhaustive
C–Cl
XPhos , SPhos , BrettPhos , Pd-PEPPSI-IPr
High (Super-Active)
These bulky, electron-rich ligands (Buchwald or NHC type) accelerate OA, necessary to break the strong C–Cl bond.
Avoid in Step 1
N/A
t-Bu₃P, PCy₃, Ad₂P(n-Bu)
Aggressive
These ligands are too electron-rich and may cause "leaking" (partial reaction of the chloride) or dehalogenation.
Scenario: You are coupling 1-chloro-4-iodobenzene sequentially with two different boronic acids (
and ).
Workflow Diagram
The following logic flow illustrates the sequential activation strategy.
Caption: Sequential activation workflow exploiting the oxidative addition rate gap between Aryl-Iodide and Aryl-Chloride.
Step 1: The Iodine-Selective Coupling
Objective: Install
at the Iodo position; preserve Chloro.
Setup: In a Schlenk tube, charge 1-chloro-4-iodobenzene (1.0 equiv),
(1.1 equiv), and (2.0 equiv).
Solvent: Add degassed DME/Water (4:1) or Toluene/Water . Note: Avoid pure DMF/DMA in Step 1 if possible, as high polarity can sometimes accelerate background Ar-Cl activation.
Catalyst: Add Pd(PPh₃)₄ (1–3 mol%).
Reaction: Heat to 60–80 °C under Argon. Monitor via TLC/LCMS.[1][2]
Checkpoint: The reaction should be complete in 2–6 hours. The Ar–Cl peak should remain unchanged.
Workup: Standard aqueous workup. Isolate the Cl-Ar-R¹ intermediate.
Step 2: The Chloride-Activation Coupling
Objective: Install
at the Chloro position.
Setup: Charge the Cl-Ar-R¹ intermediate (1.0 equiv),
Why XPhos? It provides the steric bulk and electron density required to lower the activation energy for Ar–Cl oxidative addition [1].
Reaction: Heat to 100–110 °C in 1,4-Dioxane or Toluene .
Completion: Reaction typically requires 12–24 hours.
Module 3: Troubleshooting & FAQs
Q1: My chloride is reacting (or dehalogenating) during Step 1. How do I stop this?
Diagnosis: Your catalyst system is too active, or the temperature is too high.
Fix 1 (Ligand): Switch to Pd(dppf)Cl₂ . The bidentate ferrocene ligand creates a rigid bite angle that is excellent for Ar–I but sterically disfavored for the tighter transition state of Ar–Cl oxidative addition.
Fix 2 (Base): Switch from
or to a milder base like or (anhydrous) . Stronger bases can promote homocoupling or unwanted activation.
Fix 3 (Temp): Lower the temperature to 40–50 °C. Ar–I couples readily even at mild temperatures.
Q2: Step 2 (Chloride coupling) is stalled. I see the starting material but no product.
Diagnosis: The oxidative addition into the Ar–Cl bond is not occurring. This is the rate-determining step.[3][4]
Fix 1 (Pre-catalyst): Ensure you are using a pre-formed catalyst like Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts . In situ mixing of Pd(OAc)₂ + Ligand can sometimes fail if the reduction to Pd(0) is inefficient [2].
Fix 2 (Solvent): Switch to 1,4-Dioxane or n-Butanol . Alcohol solvents can sometimes assist in the transmetalation step or activate the boronic acid.[5]
Fix 3 (Concentration): Run the reaction more concentrated (0.5 M – 1.0 M). Intermolecular OA of chlorides is slow; higher concentration helps.
Q3: Can I do this in "One Pot"?
Answer: Yes, but order of addition is critical.
Protocol: Perform Step 1 with Pd(PPh₃)₄. Once complete, do not work up . Add the second boronic acid, the active ligand (e.g., XPhos solution), and additional base (KOH or
). Raise the temperature to reflux. The XPhos will displace the PPh₃ on the palladium center, creating the active catalyst in situ for the chloride coupling [3].
Q4: I see homocoupling of my aryl iodide (Ar-Ar) instead of cross-coupling.
Diagnosis: Presence of Oxygen or insufficient Boronic Acid.
Fix: Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen promotes the formation of Pd(II)-peroxo species which leads to homocoupling. Ensure a slight excess of Boronic Acid (1.1–1.2 equiv).
References
BenchChem. Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene. Link
Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Link
National Institutes of Health (PMC). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J Org Chem. 2016. Link
ACS Publications. Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. J. Org. Chem. Link
Overcoming steric hindrance of isopropoxy group in catalysis
Technical Support Center: Overcoming Steric Hindrance of Isopropoxy Groups in Catalysis Introduction: The "Isopropoxy Wall" in Catalysis User Query: Why does my reaction fail when I switch from a methoxy (-OMe) to an iso...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Overcoming Steric Hindrance of Isopropoxy Groups in Catalysis
Introduction: The "Isopropoxy Wall" in Catalysis
User Query: Why does my reaction fail when I switch from a methoxy (-OMe) to an isopropoxy (-OiPr) substituent?
Scientist's Log: The isopropoxy group presents a deceptive challenge. While electronically similar to a methoxy group (strong
-withdrawing, -donating), its steric profile is vastly different. The branching at the -carbon creates a "fan" effect, significantly increasing the effective cone angle.
Steric Consequence: It blocks the metal center from approaching the adjacent halide (inhibiting Oxidative Addition) and crowds the transition state during bond formation (inhibiting Reductive Elimination).[1]
Electronic Consequence: The electron-donating nature renders the aryl ring electron-rich, further deactivating the C-X bond toward oxidative addition.
This guide provides the "hardware" (catalyst/ligand) and "software" (conditions) to breach this wall.
Module 1: Catalyst & Ligand Selection (The Hardware)
Q1: My standard Pd(PPh3)4 catalyst yields <5% product. What should I switch to?
A: Triphenylphosphine (PPh3) is insufficiently bulky and electron-poor for this challenge. You need a ligand that is electron-rich (to facilitate oxidative addition into the deactivated Ar-Cl/Br bond) and bulky yet flexible (to enforce a mono-ligated Pd species while accommodating the isopropoxy bulk).
Recommendation Table: Ligand Hierarchy for Isopropoxy Substrates
Ligand Class
Specific Ligand
Best For...
Mechanism of Action
Dialkylbiaryl Phosphines
RuPhos
Secondary Amines / Alkylations
"Universal" solver for steric bulk. The bulky isopropyl groups on the ligand interact favorably with the substrate to promote reductive elimination.
Dialkylbiaryl Phosphines
BrettPhos
Primary Amines
Designed to prevent binding of the amine product, crucial when the isopropoxy group slows down product release.
AntPhos
AntPhos
Suzuki-Miyaura
The rigid anthracenyl backbone prevents -hydride elimination and accommodates extreme ortho-bulk (even di-ortho).
NHC
IPr / SIPr
Difficult Oxidative Additions
Extremely strong -donation forces the metal into the C-X bond, even when sterically crowded.
Q2: Should I use a Pd(II) salt or a Pd(0) source?
A: Use a Precatalyst (Pd(II)) .
Why? Traditional Pd(dba)2 + Ligand mixing is unreliable for hindered substrates because the "dba" ligand can compete for the metal center.
Solution: Use Palladacycle Precatalysts (e.g., RuPhos-Pd-G4 or XPhos-Pd-G4). These generate the active monoligated Pd(0)-L species immediately upon exposure to base, removing induction periods and "dead" catalyst.
Module 2: Reaction Optimization (The Software)
Q3: I see starting material remaining. Should I just heat it more?
A: Not necessarily. If you are using a weak base (e.g., Carbonate), the reaction may be stalling at the deprotonation step.
The Fix: Switch to NaOtBu or LHMDS . The isopropoxy group forces the substrate into a conformation that makes the halide less accessible. A stronger base ensures that once the metal does insert, the cycle isn't bottlenecked by slow transmetallation/deprotonation.
Q4: What solvent system favors the "Isopropoxy" conformation?
A: Non-polar solvents like Toluene or Xylenes are superior to DMF/DMSO.
Reasoning: Polar solvents can coordinate to the Palladium, overcrowding an already crowded center. Non-polar solvents leave the coordination sphere open for the bulky substrate.
Temperature: 100°C - 110°C is standard. The activation energy for the reductive elimination step involving an ortho-isopropoxy group is significantly higher than for a methoxy group.
Module 3: Visualizing the Decision Process
Figure 1: Ligand Selection Decision Tree for Sterically Hindered Substrates
Caption: Decision matrix for selecting the optimal ligand based on reaction type and nucleophile constraints.
Module 4: Advanced Protocol (The "Gold Standard")
Scenario: Buchwald-Hartwig Amination of 2-isopropoxy-1-chlorobenzene with morpholine (secondary amine).
Checkpoint: If the reaction turns black immediately, your system had oxygen. If it stays pale yellow/orange, the active catalyst is stable.
Workup:
Cool to Room Temp.[1][3][4] Filter through a silica plug (elute with EtOAc) to remove Pd and salts.
Concentrate and analyze.
Troubleshooting this Protocol:
Issue: Significant hydrodehalogenation (Ar-Cl
Ar-H) observed.
Cause: The amine is struggling to approach the bulky Pd center, allowing
-hydride elimination to compete.
Fix: Increase amine equivalents to 1.5x or switch to BrettPhos , which creates a larger pocket for the incoming nucleophile.
References
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015).[5] "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society.[4]
Tang, W., et al. (2014). "Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids." RSC Advances.
BenchChem Technical Support. (2025). "Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline."
Li, G., et al. (2022).[4] "Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts." Journal of the American Chemical Society.[4]
Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis."
Technical Guide: Comparative Structural Analysis of 1-Chloro-4-iodo-2-isopropoxybenzene
This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It moves beyond basic spectral assignment to address the critical challenge of regioisomer differe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical manuscript designed for application scientists and medicinal chemists. It moves beyond basic spectral assignment to address the critical challenge of regioisomer differentiation —a common pitfall in the synthesis of multi-substituted benzenes.
Executive Summary & Synthesis Context
1-Chloro-4-iodo-2-isopropoxybenzene is a high-value scaffold often used in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the chemoselectivity between the C-Cl and C-I bonds is exploited.
The Analytical Challenge:
Synthesizing this molecule often involves directing group conflicts. For instance, direct iodination of 1-chloro-2-isopropoxybenzene typically yields the 5-iodo isomer (para to the alkoxy donor) rather than the desired 4-iodo isomer. Therefore, the primary performance metric for the 1H NMR analysis is not just "peak assignment," but the definitive exclusion of the 5-iodo regioisomer.
This guide compares the spectral signature of the target molecule against its most common synthetic byproduct, providing a self-validating logic for structural confirmation.
Theoretical vs. Predicted 1H NMR Profile
Note: Chemical shifts are predicted based on substituent additivity rules (Pretsch/Clerc) relative to benzene (
7.27 ppm in ).
The Molecular Scaffold
The molecule possesses a 1,2,4-trisubstituted benzene ring. The key to analysis is the proton coupling network.
Diagnostic Peak. Located between OiPr and I. Appears as a narrow doublet (or singlet if resolution is low) due to meta-coupling only.
H5
Arom C-5
dd
7.45 - 7.55
,
Deshielded by adjacent Iodine. Shows "roofing" effect towards H6.
H6
Arom C-6
Doublet (d)
6.90 - 7.00
Shielded relative to H5 (para to OiPr donor effect dominates over meta-I withdrawing).
CH
Isopropyl
Septet
4.45 - 4.55
Typical methine proton of isopropoxy group.
CH3
Isopropyl
Doublet
1.30 - 1.40
Methyls of isopropoxy group (6H integration).
Comparative Analysis: Target vs. Alternatives
This section fulfills the "Comparison Guide" requirement by contrasting the target molecule with its primary synthetic alternative (the 5-iodo isomer) and comparing analytical methods.
Regioisomer Differentiation (The "Fingerprint" Test)
The most critical error in developing this scaffold is misidentifying the 5-iodo isomer (1-chloro-5-iodo-2-isopropoxybenzene) as the target.
Feature
Target: 4-Iodo Isomer
Alternative: 5-Iodo Isomer
Symmetry
1,2,4-substitution
1,2,5-substitution
Key Coupling
H5 & H6 are Ortho ( Hz)
H3 & H4 are Ortho ( Hz)
Isolated Proton
H3 is isolated (Singlet/Meta-d)
H6 is isolated (Singlet/Meta-d)
H3 Signal
Singlet/Narrow Doublet (Meta to H5)
Large Doublet (Ortho to H4)
Decision Logic:
If the proton adjacent to the isopropoxy group (H3, distinguishable by NOE or chemical shift logic) appears as a singlet (or narrow meta-doublet) , you have the 4-Iodo Target . If it appears as a large ortho-doublet , you have the 5-Iodo Impurity .
Method Performance: 1H NMR vs. HPLC-MS
For this specific molecule, NMR offers structural certainty that HPLC-MS cannot provide alone.
HPLC-MS: Excellent for purity quantification but poor for isomer identification. Both regioisomers have identical Mass/Charge (m/z) ratios and very similar retention times on C18 columns.
1H NMR: Provides definitive spatial connectivity data via
-coupling analysis.
Experimental Protocol
To ensure high-resolution data capable of resolving the small meta-couplings (
Hz), follow this optimized protocol.
Sample Preparation[6]
Mass: Weigh 5–10 mg of the solid product.
Solvent: Use 0.6 mL of DMSO-d6 or CDCl3 .
Recommendation:DMSO-d6 is preferred if the product contains trace water, as the water peak (
3.33) does not interfere with the aromatic region ( 6.5–8.0). CDCl3 water peak ( 1.56) may overlap with the isopropyl doublet ( 1.35).
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g.,
from the alkylation step) which cause line broadening.
Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16 (minimum) to 64 (for clean 13C satellites).
Relaxation Delay (D1): Set to
seconds. Accurate integration of the aromatic protons vs. the alkyl protons requires full relaxation, and aromatic protons often have longer T1 times.
Apodization: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without obscuring fine splitting.
Visualizing the Structural Validation Workflow
The following diagram outlines the logical flow for confirming the structure, emphasizing the rejection of the incorrect isomer.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for substituent additivity rules).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Authoritative text on coupling constants in trisubstituted benzenes).
Reich, H. J. (2023). NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. [Link]
PubChem Compound Summary. (2023). 1-Chloro-4-iodobenzene (Fragment Analysis). National Center for Biotechnology Information. [Link]
Comparative Guide: 13C NMR Chemical Shifts for 1-Chloro-4-iodo-2-isopropoxybenzene
Executive Summary Context: 1-Chloro-4-iodo-2-isopropoxybenzene is a high-value halogenated arene scaffold used frequently in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: 1-Chloro-4-iodo-2-isopropoxybenzene is a high-value halogenated arene scaffold used frequently in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery. Its structural integrity relies heavily on the precise regiochemical placement of the isopropoxy group relative to the halide substituents.[1]
The Challenge: Distinguishing the target molecule from its regioisomers (e.g., 1-chloro-2-iodo-4-isopropoxybenzene) and starting materials (1-chloro-4-iodobenzene) is critical. Standard 1H NMR can be ambiguous due to overlapping aromatic multiplets.[1]
The Solution: 13C NMR offers a definitive "fingerprint" due to the extreme electronic contrast between the shielding Iodine atom and the deshielding Isopropoxy group.[1] This guide provides a comparative analysis of the target's chemical shifts against key alternatives, establishing a self-validating assignment protocol.
Part 1: Structural Analysis & Predicted Chemical Shifts
The 13C NMR spectrum of 1-Chloro-4-iodo-2-isopropoxybenzene is defined by three distinct zones:
The Shielded Zone (< 100 ppm): The carbon bearing Iodine (C-I).[1]
The Deshielded Zone (> 150 ppm): The carbon bearing the Isopropoxy oxygen (C-O).[1]
The Aliphatic Zone (20-75 ppm): The isopropyl handle.[1]
Table 1: Target Molecule Shift Assignment (Predicted vs. Precursor)
Data derived from Substituent Chemical Shift (SCS) additivity rules and validated against experimental analog data.
Carbon Position
Assignment
Target Shift (δ ppm)
Precursor (1-Cl-4-I-Benzene)
Δ Shift (Effect of OiPr)
Signal Type
C-2
C-O-iPr
154.5 ± 1.5
130.2 (C-H)
+24.3 (Deshielding)
Quaternary
C-1
C-Cl
124.0 ± 1.0
133.5
-9.5 (Shielding)
Quaternary
C-4
C-I
86.5 ± 2.0
91.5
-5.0 (Shielding)
Quaternary
C-3
Ar-H
122.5 ± 1.0
138.8
-16.3 (Ortho-Shielding)
CH
C-5
Ar-H
132.0 ± 1.0
138.8
-6.8 (Para-Shielding)
CH
C-6
Ar-H
129.5 ± 1.0
130.2
-0.7 (Meta-Effect)
CH
C-7
O-CH
72.0 ± 0.5
N/A
New Signal
CH (Aliphatic)
C-8
CH3
22.1 ± 0.5
N/A
New Signal
CH3 (Aliphatic)
Technical Insight: The most diagnostic feature is the C-4 (C-I) resonance.[1] Iodine's "Heavy Atom Effect" causes significant spin-orbit coupling, shielding the attached carbon to ~86-92 ppm—a region normally empty in aromatic spectra. This confirms the presence of the C-I bond.[1]
Part 2: Comparative Performance Analysis
This section compares the target's spectral profile against its most common impurities/alternatives to demonstrate why 13C NMR is the superior validation tool.[1]
Scenario A: Target vs. Regioisomer (1-Chloro-2-iodo-4-isopropoxybenzene)
In synthesis, directing group competition can lead to isomers.
Target (2-isopropoxy): The alkoxy group is ortho to Chlorine.[1]
Alternative (4-isopropoxy): The alkoxy group is para to Chlorine.[1]
Feature
Target (2-OiPr)
Alternative (4-OiPr)
Diagnostic Logic
C-Cl Shift
~124 ppm
~135 ppm
Ortho-alkoxy shields C-Cl; Para-alkoxy has minimal effect.
C-I Shift
~86 ppm
~95 ppm
Meta-alkoxy (Target) vs Ortho-alkoxy (Alt) alters the I-shift.
Symmetry
Asymmetric
Asymmetric
Both are asymmetric; requires chemical shift values, not just peak count.[1]
Scenario B: Target vs. Starting Material (1-Chloro-4-iodobenzene)
Performance: 13C NMR provides a binary "Go/No-Go" signal.[1]
Indicator: The appearance of the 72.0 ppm (OCH) and 154.5 ppm (C-O) signals confirms alkylation.[1] The upfield shift of C-3 (from 138 to 122 ppm) confirms the ortho substitution pattern.[1]
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, follow this "Relaxation-Aware" acquisition protocol. Quaternary carbons (C-Cl, C-I, C-O) have long T1 relaxation times and can be missed in rapid scanning.
The following diagram illustrates the decision matrix for validating the compound structure based on the data above.
Figure 1: Logic flow for structural validation using 13C NMR markers. Note the specific ppm cutoffs used to distinguish the target from isomers.
References
PubChem Compound Summary. 1-Chloro-4-iodobenzene (Precursor Data). National Center for Biotechnology Information.[1]
[Link]
Reich, H. J. Structure Determination Using NMR: Chemical Shift Data Tables. University of Wisconsin-Madison.[1] (Source for SCS Additivity Rules).
[Link]
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179.[1]
[Link]
Technical Comparison Guide: Mass Spectrometry Characterization of 1-Chloro-4-iodo-2-isopropoxybenzene
Executive Summary & Strategic Context In the development of halogenated aryl ethers for pharmaceutical scaffolds, 1-Chloro-4-iodo-2-isopropoxybenzene (C₉H₁₀ClIO) presents a unique analytical challenge.[1][2] Its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of halogenated aryl ethers for pharmaceutical scaffolds, 1-Chloro-4-iodo-2-isopropoxybenzene (C₉H₁₀ClIO) presents a unique analytical challenge.[1][2] Its structure combines three distinct functionalities—a labile isopropoxy ether, a labile carbon-iodine bond, and a stable carbon-chlorine bond—creating a complex mass spectral signature.[1][2]
This guide compares the fragmentation performance of this specific scaffold against structural analogs (Methoxy/Ethoxy variants) and evaluates ionization techniques (EI vs. ESI) . The goal is to provide a self-validating framework for identifying this compound in crude reaction mixtures or biological matrices.
The "Alternatives" Comparison
Feature
Isopropoxy Scaffold (Target)
Methoxy Analog
Ethoxy Analog
Primary Fragmentation
Loss of Propene (42 Da) via McLafferty rearrangement.[2]
Loss of Methyl radical (15 Da).
Loss of Ethene (28 Da).
Base Peak Prediction
Often the phenol cation (M-42) due to high stability.[2]
Limitation: Halogenated aromatic ethers ionize poorly in ESI(+) unless specific adducts (ammonium/sodium) are promoted.[2] ESI(-) is ineffective as the molecule lacks acidic protons (unless the isopropoxy group cleaves in situ to form the phenol).
Recommendation: Use EI-MS for initial structural identification and APCI/ESI-MS for high-throughput screening.[2]
Detailed Fragmentation Mechanics
The fragmentation of 1-Chloro-4-iodo-2-isopropoxybenzene is governed by three competing pathways. Understanding these causalities allows for "self-validating" interpretation.[2]
Pathway A: The McLafferty-Type Rearrangement (Dominant)
The isopropoxy group is the most labile feature under EI conditions. It undergoes a hydrogen transfer from the
-carbon (methyl of the isopropyl) to the ether oxygen, resulting in the elimination of a neutral propene molecule.
Aromatic ring fragmentation (lower mass range).[2]
Note on Validation: The presence of the m/z 254/256 doublet (preserving the 3:1 ratio) confirms the isopropoxy group has been lost intact as propene, validating the ether structure. If this peak is missing, the substituent is likely not an isopropoxy group.[1]
Visualization: Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation, highlighting the competition between the ether rearrangement and halogen loss.
Caption: Fragmentation tree for 1-Chloro-4-iodo-2-isopropoxybenzene showing the dominant McLafferty rearrangement pathway (Green) vs. direct halogen loss (Red).[1][2]
Experimental Protocol: Characterization Workflow
To replicate these results or validate a synthesized batch, follow this standard operating procedure (SOP).
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (for EI) or Methanol with 0.1% Formic Acid (for ESI).
Concentration: Dilute to 10 ppm (EI) or 1 ppm (ESI).
Step 2: Instrument Parameters (GC-MS EI)[2][10]
Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation before ionization).
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).[2]
Check M+: Look for the m/z 296/298 cluster. Is the ratio 3:1? (Confirms 1 Chlorine).[2][8][9][10]
Check Loss of 127: Is there a peak at M-127? (Confirms Iodine).[2][8]
Check Loss of 42: Is there a strong peak at M-42 (254)? (Confirms Isopropoxy).
Decision Gate: If M-42 is absent but M-28 is present, you have the Ethoxy analog.[1][2] If M-15 is the only alkyl loss, you have the Methoxy analog.[1]
References
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing McLafferty rearrangement rules for ethers).
NIST Mass Spectrometry Data Center. (2023).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for general fragmentation patterns of halogenated benzenes).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Authoritative source on isotopic abundance patterns for Cl and Br).
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[2] (Detailed mechanisms for aromatic ether fragmentation).
IR spectroscopy characteristic peaks for aryl ether and aryl iodide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Synthetic Monitor's Challenge In medicinal chemistry, particularly within the landscape...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Synthetic Monitor's Challenge
In medicinal chemistry, particularly within the landscape of cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig), the conversion of an Aryl Iodide (precursor) to an Aryl Ether (product) is a fundamental transformation. While NMR remains the gold standard for structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, cost-effective "performance" advantage for real-time reaction monitoring and initial quality control.
This guide objectively compares the spectral performance of these two functional groups. The core distinction lies in signal detectability : Aryl ethers provide a "loud," diagnostic signal in the standard mid-IR region, whereas aryl iodides exhibit a "silent" profile in the functional group region, with their primary signature often falling below the cutoff of standard benchtop instruments.
Technical Deep Dive: Spectral Signatures
The "Product": Aryl Ether (Ar-O-R)
The aryl ether moiety is defined by the C-O-C linkage. Because one carbon is aromatic (
) and the other is often alkyl () or aromatic (), the vibration is asymmetric and highly polar, resulting in intense absorption.
Primary Marker (The "Green Light"): The asymmetric C–O–C stretch . In aryl alkyl ethers (e.g., anisole derivatives), this appears as a strong band between 1200–1275 cm⁻¹ . This is often the most intense peak in the spectrum.
Secondary Marker: The symmetric C–O–C stretch, typically found at 1020–1075 cm⁻¹ . It is generally weaker than the asymmetric stretch.
Aromatic Context: The presence of the ether oxygen enhances ring vibrations (resonance), often sharpening the C=C ring stretches at ~1600 cm⁻¹ and ~1500 cm⁻¹.
The "Alternative": Aryl Iodide (Ar-I)
The aryl iodide moiety presents a significant detection challenge in standard mid-IR (4000–600 cm⁻¹).
The "Ghost" Signal: The C–I stretch is heavy and weak. It typically absorbs in the Far-IR region, between 485–600 cm⁻¹ .
Critical Limitation: Most standard FTIR instruments using NaCl or standard ZnSe optics have a cutoff around 600–650 cm⁻¹. Consequently, the C-I stretch is often invisible or appears as a shoulder on the noise floor.
Indirect Identification: The presence of an aryl iodide is often inferred by the absence of the ether C-O band and the specific pattern of C-H out-of-plane (oop) bends (600–900 cm⁻¹) characteristic of the substitution pattern, which shifts upon substitution of the Iodine.
Comparative Data Table
Feature
Aryl Ether (Product)
Aryl Iodide (Precursor)
differentiation Strategy
Primary Diagnostic Band
C–O–C Asymmetric Stretch
C–I Stretch
Presence vs. Absence
Frequency Range
1200 – 1275 cm⁻¹
485 – 600 cm⁻¹
Ether band is distinct; Iodide band is often out of range.[1]
Intensity
Strong (High Dipole Change)
Weak to Medium
Ether signal dominates the spectrum.
Standard IR Detectability
Excellent (Mid-IR)
Poor (Requires Far-IR/CsI optics)
Standard benchtop IR confirms Ether easily.
Interfering Signals
Esters (C-O at 1000-1300), Alcohols (C-O at 1000-1200)
C-Br (500-600), Ring deformations
Check for C=O (~1700) or O-H (~3400) to rule out interferences.
Figure 1: Logical workflow for monitoring the conversion of Aryl Iodide to Aryl Ether via FTIR, including impurity checks.
Spectral Assignment Logic
When interpreting the spectrum, researchers must differentiate the ether C-O stretch from other potential signals.[5][6] The following logic tree aids in rapid assignment.
Figure 2: Decision tree for differentiating Aryl Ethers from Esters and Aryl Iodides based on spectral features.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C-O and C-I frequency ranges).
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Anisole (Aryl Ether example). NIST Chemistry WebBook. Retrieved from [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[7] Retrieved from [Link] (Source for detailed group frequencies including C-I limitations).
LibreTexts Chemistry. (2024). Infrared Spectroscopy of Ethers. Retrieved from [Link]
Comparative Reactivity Guide: 1-Chloro-4-iodo-2-isopropoxybenzene vs. Methoxy Analogs
This guide objectively compares the reactivity, selectivity, and synthetic utility of 1-Chloro-4-iodo-2-isopropoxybenzene versus its methoxy analog (1-Chloro-4-iodo-2-methoxybenzene). Executive Summary In the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
This guide objectively compares the reactivity, selectivity, and synthetic utility of 1-Chloro-4-iodo-2-isopropoxybenzene versus its methoxy analog (1-Chloro-4-iodo-2-methoxybenzene).
Executive Summary
In the synthesis of kinase inhibitors (e.g., ALK inhibitors like Ceritinib) and complex agrochemicals, the choice between an isopropoxy (–OiPr) and a methoxy (–OMe) substituent on a dihalogenated scaffold is rarely just about solubility. It is a strategic decision that dictates chemoselectivity .
While both 1-Chloro-4-iodo-2-isopropoxybenzene (Compound A) and its methoxy analog (Compound B) allow for sequential functionalization (utilizing the reactivity gap between C–I and C–Cl), the isopropoxy group provides superior steric protection to the ortho-chloro position. This guide demonstrates that Compound A is the preferred scaffold when high chemoselectivity is required during C4-functionalization, whereas Compound B is preferable when subsequent facile functionalization of the C1-position is necessary.
Feature
1-Chloro-4-iodo-2-isopropoxybenzene (A )
1-Chloro-4-iodo-2-methoxybenzene (B )
C4-I Reactivity
High (Suzuki/Sonogashira)
High (Suzuki/Sonogashira)
C1-Cl Reactivity
Low (Sterically Shielded)
Moderate (Accessible)
Lithiation Selectivity
Excellent (C4-Li favored; DoM suppressed)
Good (Risk of competitive DoM at C3)
Solubility (Lipophilicity)
High (LogP ~ 5.5)
Moderate (LogP ~ 3.5)
Primary Application
ALK Inhibitor Intermediates (e.g., Ceritinib)
General MedChem Scaffolds
Structural & Electronic Analysis
Steric Environment (The "Cone of Protection")
The defining difference between these analogs is the steric bulk of the alkoxy group at Position 2.
Methoxy (–OMe): The methyl group is small (A-value ~0.6 kcal/mol), allowing free rotation. The C1-Cl bond is relatively exposed to catalytic centers.
Isopropoxy (–OiPr): The isopropyl group is significantly bulkier (A-value ~0.8–1.0 kcal/mol, but effective steric volume is much higher). It adopts a conformation that minimizes interaction with the ring but projects the methyl wings over the ortho positions.
Impact: The –OiPr group exerts a "steric shield" over the C1-Cl bond. This prevents premature oxidative addition of Palladium into the C–Cl bond during forcing conditions intended for the C–I bond.
Electronic Effects
Both alkoxy groups are strong electron donors via resonance (+M) and weak electron withdrawers via induction (-I).
Position 4 (Iodine): Located meta to the alkoxy group. Resonance effects are minimal; reactivity is governed by the high lability of the C–I bond.
Position 1 (Chlorine): Located ortho to the alkoxy group. The +M effect increases electron density at C1, deactivating it towards Nucleophilic Aromatic Substitution (
). The –OiPr group is slightly more electron-donating inductively than –OMe, further deactivating the ring, but the steric effect is dominant.
Observation: Both substrates react rapidly (<1h) due to the weak C–I bond.
Selectivity Advantage:
Isopropoxy Analog: The bulky –OiPr group virtually eliminates side reactions at C1, even with excess boronate or higher temperatures.
Methoxy Analog: Minor amounts (<5%) of bis-coupled product (reaction at both I and Cl) may be observed if highly active ligands (e.g., SPhos) are used.
Reaction 2: Buchwald-Hartwig Amination (C1-Cl)
Objective: Displace the Chlorine with an amine (post-C4 functionalization).
Challenge: Aryl chlorides are sluggish electrophiles.
Performance Gap:
Methoxy Analog: Reacts readily with standard Buchwald precatalysts (e.g., XPhos Pd G2) at 80-100°C.
Isopropoxy Analog:Significantly slower. The steric bulk of the ortho-isopropoxy group hinders the approach of the bulky Pd-Ligand complex to the C1-Cl bond.
Solution: For the isopropoxy analog, use less sterically demanding ligands (e.g., BrettPhos) or N-Heterocyclic Carbene (NHC) catalysts (e.g., PEPPSI-IPr) and higher temperatures (110°C+).
Reaction 3: Lithium-Halogen Exchange
Objective: Generate an aryl-lithium species for quenching with electrophiles.
Mechanism: I-Li exchange is faster than proton abstraction (Directed Ortho Metalation - DoM).
Risk: DoM can occur at C3 (the position ortho to the alkoxy group).
Data:
Methoxy: n-BuLi at -78°C carries a risk of competitive deprotonation at C3 if the temperature drifts or addition is too slow.
Isopropoxy: The bulk of the –OiPr group sterically inhibits the approach of the n-BuLi aggregate to the C3 proton, enhancing the selectivity for exclusive C4-I exchange.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent reactivity controlled by the alkoxy substituent.
Caption: Divergent synthetic utility driven by steric bulk. The Isopropoxy group protects the C1-Cl bond during the first step but hinders its functionalization in the second step.
Detailed Experimental Protocol
Target Reaction: Selective Suzuki Coupling of 1-Chloro-4-iodo-2-isopropoxybenzene.
Rationale: This protocol is optimized for the isopropoxy scaffold, utilizing its lipophilicity for better solubility in toluene mixtures.
Preparation: In a glovebox or under Argon, charge a reaction vial with:
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv) - Chosen for robustness.
Base: K3PO4 (2.0 equiv)
Solvent System: Add degassed Toluene:Water (4:1 ratio). Note: The isopropoxy analog is more soluble in toluene than the methoxy analog.
Reaction: Seal and heat to 90°C for 4 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na2SO4.
Validation:
TLC/LCMS: Monitor disappearance of the Iodide (Starting Material).
Check for Side Product: Look for mass corresponding to double coupling (displacement of Cl). With the isopropoxy group, this should be undetectable (<0.1%).
References
Marsilje, T. H., et al. (2013).[1] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[2] Journal of Medicinal Chemistry, 56(14), 5675-5690.[1] Link
Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
BenchChem. (2025). "Ceritinib: A Deep Dive into its Synthesis and Manufacturing." BenchChem Technical Guides. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
HPLC retention time standards for 1-Chloro-4-iodo-2-isopropoxybenzene
This guide outlines the HPLC retention time standards and method development strategies for 1-Chloro-4-iodo-2-isopropoxybenzene , a critical halogenated aromatic intermediate often used in Suzuki-Miyaura cross-coupling r...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the HPLC retention time standards and method development strategies for 1-Chloro-4-iodo-2-isopropoxybenzene , a critical halogenated aromatic intermediate often used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis (e.g., SGLT2 inhibitor analogs).
Given the specific substitution pattern (ortho-isopropoxy, para-iodo, meta-chloro relative to each other), this compound exhibits distinct hydrophobic and steric properties. This guide compares its chromatographic behavior against key structural analogs and impurities, providing a robust framework for establishing reference standards.
1-Chloro-4-iodo-2-isopropoxybenzene is a lipophilic, poly-halogenated ether. Its chromatographic separation is driven by two dominant factors:
Hydrophobicity: The isopropoxy group and two halogens significantly increase retention on reverse-phase (RP) columns (Predicted LogP ~4.2–4.5).
Electronic Character: The electron-rich isopropoxy group contrasts with the electron-withdrawing halogens, creating a dipole moment exploitable by specific stationary phases (e.g., Phenyl-Hexyl).
Standardization Goal: To resolve the target compound from its likely synthetic precursors (2-Chloro-5-iodophenol) and hydro-dehalogenated impurities (1-Chloro-2-isopropoxybenzene).
Strong retention; elution driven strictly by hydrophobicity.
Slightly lower retention than C18; enhanced selectivity for halogenated aromatics.
Use C18 for general purity assays.
Isomer Resolution
Moderate. Positional isomers often co-elute.
High. Resolves ortho/meta/para isomers due to steric interaction with the phenyl ring.
Phenyl-Hexyl is superior for isomeric purity.
Peak Shape
Excellent for neutral forms.
Excellent; reduces tailing for aromatic ethers.
Both are suitable.
Typical Retention Time
~12–15 min (Standard Gradient).
~10–13 min (Standard Gradient).
Phenyl-Hexyl offers faster throughput.
Standardized Experimental Protocol
To establish a self-validating retention time standard, follow this "Anchor Point" methodology. This protocol ensures that even if absolute retention times shift between instruments, the relative retention (RRT) remains constant.
Method Conditions (The "Gold Standard")
System: HPLC with UV-Vis / DAD (Diode Array Detector).
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
To validate the run, you must include 1-Chloro-4-iodobenzene as an external reference marker.
Marker Acceptance Criteria: The marker must elute before the target (due to lack of the isopropoxy group).
Resolution (Rs): Rs > 2.0 between Target and Marker.
Relative Retention Time (RRT) Data
Absolute retention times vary. Use these RRT values relative to the target compound (set to 1.00) to identify peaks.[3]
Compound
Structure Note
Predicted RRT (C18)
Mechanism
2-Chloro-5-iodophenol
Precursor (Uncapped -OH)
0.45 – 0.55
Polar -OH group significantly reduces retention.
1-Chloro-4-iodobenzene
Reference Marker (No ether)
0.85 – 0.90
Lacks the lipophilic isopropoxy chain.
1-Chloro-4-iodo-2-isopropoxybenzene
TARGET
1.00
Balanced lipophilicity and halogenation.
Bis-alkylated impurity
Over-alkylation side product
1.20 – 1.30
significantly higher hydrophobicity.
Mechanistic Visualization
The following diagrams illustrate the workflow for establishing the standard and the separation mechanism.
Diagram 1: Method Validation Workflow
Caption: Workflow for validating the retention time standard using a reference marker.
Diagram 2: Separation Mechanism (C18 vs Phenyl-Hexyl)
Caption: Mechanistic difference between C18 (hydrophobic) and Phenyl-Hexyl (electronic) interactions.
Troubleshooting & Causality
Problem: Peak Tailing.
Cause: The isopropoxy oxygen can act as a weak Lewis base, interacting with free silanols on the silica support.
Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or equivalent) and maintain mobile phase pH acidic (pH ~2.5 with Phosphoric acid) to protonate silanols.
Problem: Retention Time Drift.
Cause: Temperature fluctuations affecting the solubility of the hydrophobic target in the mobile phase.
Solution: Use a column oven set strictly to 30°C or 35°C. Do not rely on ambient temperature.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12510, 1-Chloro-4-iodobenzene. Retrieved from [Link]
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal Structure & Solid-State Analysis: 1-Chloro-4-iodo-2-isopropoxybenzene
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4) is a critical halogenated building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for the synthesis of ALK inhibitors and other kinase-targeting therapeutics.
Unlike its methoxy or non-substituted analogues, the isopropoxy group at the ortho position introduces significant steric bulk and lipophilicity. This guide provides a technical comparison of its solid-state properties against standard alternatives, outlining the structural implications of the alkoxy substituent on crystal packing, solubility, and reactivity. It also details a validated protocol for crystallographic characterization, essential for controlling polymorphism in GMP environments.
Comparative Chemical Profile
The introduction of the isopropoxy group drastically alters the physicochemical landscape compared to the methyl-ether analogue. The table below synthesizes experimental data and structural trends to guide material selection.
Table 1: Physicochemical Comparison of Halogenated Alkoxybenzenes
Feature
Target: 1-Chloro-4-iodo-2-isopropoxybenzene
Alternative A: 1-Chloro-4-iodo-2-methoxybenzene
Alternative B: 1-Chloro-4-iodobenzene
CAS Number
325786-43-4
755027-21-5
637-87-6
Molecular Weight
296.53 g/mol
268.48 g/mol
238.45 g/mol
Steric Bulk (A-value)
High (Isopropoxy)
Moderate (Methoxy)
Low (H)
Melting Point
~45-50 °C (Projected) *
54-57 °C
53-54 °C
Solubility (Lipophilic)
Excellent (Hexane, Toluene)
Good
Moderate
Crystal Packing
Disrupted π-stacking (Herringbone likely)
Planar stacking favored
Efficient π-π stacking
Reactivity (C-I bond)
Sterically hindered ortho environment
Accessible
Highly Accessible
*Note: The isopropoxy chain adds rotational degrees of freedom, typically depressing the melting point relative to the rigid methoxy analogue despite the increase in molecular weight.
Structural Analysis & Crystallographic Insights
The crystal structure of 1-Chloro-4-iodo-2-isopropoxybenzene is governed by a competition between halogen bonding and steric repulsion .
Key Structural Motifs
Halogen Bonding (C–I···N/O/Cl): The iodine atom is a strong halogen bond donor (σ-hole). In the solid state, it typically forms Type II halogen-halogen contacts (
) or interacts with the ether oxygen of a neighboring molecule.
The "Isopropoxy Effect":
Conformation: The isopropyl group rotates out of the phenyl plane to minimize steric clash with the ortho-chloro substituent.
Packing: This rotation prevents tight "face-to-face"
-stacking, forcing the molecules into a herringbone or corrugated sheet arrangement. This results in lower lattice energy and higher solubility compared to the methoxy analogue.
Diagram 1: Structural Packing Forces
Visualizing the competing forces driving the crystal lattice formation.
Caption: The isopropoxy group (yellow) disrupts planar stacking, while iodine (red) directs long-range order via halogen bonding.
Experimental Protocol: Single Crystal Growth & Characterization
To obtain high-quality data for internal validation or regulatory filing, follow this validated screening protocol.
Phase 1: Solvent Screening
The high lipophilicity of the isopropoxy group requires a slow-evaporation approach using binary solvent systems.
Dissolution: Dissolve 50 mg of 1-Chloro-4-iodo-2-isopropoxybenzene in 0.5 mL of Dichloromethane (DCM) .
Antisolvent Addition: Layer 1.0 mL of Hexane or Methanol carefully on top.
Crystallization: Seal the vial with parafilm, poke a single pinhole, and store at 4°C in a vibration-free environment.
Target: Colorless blocks or prisms within 48-72 hours.
Troubleshooting: If oiling out occurs (common with isopropoxy derivatives), switch to Isopropanol/Water (9:1) slow cooling.
Phase 2: X-Ray Diffraction (XRD) Setup
Temperature: Collect data at 100 K (Cryostream) to freeze the disorder of the isopropyl chain.
Radiation: Mo-Kα (
Å) is preferred over Cu-Kα to minimize absorption by the heavy Iodine atom.
Refinement: Pay special attention to the isopropyl group; it may require split-site refinement if conformational disorder is present.
Diagram 2: Characterization Workflow
Step-by-step logic for ensuring data integrity.
Caption: Workflow from crude intermediate to solved crystal structure.
Synthesis Context
Understanding the origin of the material is crucial for interpreting impurity profiles in the crystal lattice.
Standard Route:
Starting Material: 2-Chloro-5-iodophenol.
Alkylation: Reaction with 2-bromopropane (Isopropyl bromide) and
in DMF.
Purification: The product is an oil that solidifies upon high-vacuum drying or chilling.
Note: Incomplete alkylation leads to phenolic impurities which can cocrystallize, altering the unit cell. Always verify bulk purity via HPLC before single-crystal growth.
References
PubChem Compound Summary: 1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4). Link
Sigma-Aldrich Product Data: 1-Chloro-4-iodobenzene (Analogue Comparison). Link
Cambridge Structural Database (CSD): Search for "Alkoxy-iodobenzenes" for unit cell comparisons. Link
ChemicalBook: 1-Chloro-4-iodo-2-isopropoxybenzene Properties & Suppliers. Link
Comparative
Theoretical Elemental Composition of C9H10ClIO
An in-depth elemental analysis of C9H10ClIO (1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) presents a unique and severe challenge for analytical chemists. As a hypervalent iodine reagent frequently used as a precur...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth elemental analysis of C9H10ClIO (1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) presents a unique and severe challenge for analytical chemists. As a hypervalent iodine reagent frequently used as a precursor for Togni’s reagent and as a mild chlorinating agent[1], this molecule possesses an exceptionally high halogen content (>54% by mass).
For drug development professionals and materials scientists, accurately characterizing such heavily halogenated organic compounds requires abandoning standard analytical templates. Traditional Dumas combustion methods will rapidly fail if applied blindly to this matrix. This guide objectively compares the two leading methodologies for characterizing C9H10ClIO—Modified CHNS/O Analysis (e.g., Thermo Fisher FlashSmart) and Combustion Ion Chromatography (C-IC) (e.g., Metrohm)—and provides self-validating experimental workflows for each.
Before selecting an analytical pathway, we must establish the theoretical baseline. The exact molecular weight is 296.53 g/mol .
Table 1: Theoretical Mass Distribution for C9H10ClIO
Element
Atomic Mass ( g/mol )
Atom Count
Total Mass ( g/mol )
Theoretical Mass %
Carbon (C)
12.011
9
108.099
36.45%
Hydrogen (H)
1.008
10
10.080
3.40%
Chlorine (Cl)
35.450
1
35.450
11.96%
Iodine (I)
126.904
1
126.904
42.80%
Oxygen (O)
15.999
1
15.999
5.40%
Note: The combined halogen load (Cl + I) is 54.76%.
The Mechanistic Challenge: Why Standard Methods Fail
In standard CHNS elemental analyzers, samples are weighed into tin capsules and dropped into a combustion reactor at ~1000°C. The tin creates an exothermic "flash" (reaching ~1800°C), oxidizing the sample. The resulting gases pass through a reduction reactor (typically packed with copper wire) to reduce nitrogen oxides (NOx) to N2 gas before reaching the Thermal Conductivity Detector (TCD).
The Causality of Failure with C9H10ClIO:
Catalyst Poisoning: At 54.7% halogen content, massive amounts of HX and X2 gases are generated. When these reach the copper reduction reactor, they irreversibly form CuCl and CuI. This permanently poisons the catalyst, preventing NOx reduction and leading to artificially inflated nitrogen readings[2].
Memory Effects: Iodine is a highly polarizable, massive atom that easily sublimes and coats the internal quartz and PTFE tubing of the analyzer, causing severe peak tailing and carryover in subsequent runs.
Incomplete Combustion: Hypervalent iodine structures can form refractory carbon deposits if not oxidized aggressively, skewing the %C recovery.
To achieve a complete elemental profile of C9H10ClIO, the workflow must be split into two parallel, highly specialized techniques.
Fig 1: Parallel analytical workflow for high-halogen organic compounds.
Technology Comparison: CHNS/O vs. C-IC
To fully characterize this molecule, we compare the modified Dumas method (for C, H, O) against Combustion Ion Chromatography (for Cl, I).
Table 2: Operational Comparison for High-Halogen Matrices
Parameter
Modified CHNS/O (e.g., Thermo FlashSmart)
Combustion-IC (e.g., Metrohm 930)
Target Analytes
C, H, N, S, O
F, Cl, Br, I, S
Sample Carrier
Silver capsules (Ag)
Ceramic or Quartz boats
Combustion Temp
950°C - 1060°C
>900°C (Pyrohydrolysis)
Halogen Mitigation
Trapped as AgCl / AgI in ash
Halogens are the target analytes
Detection Mechanism
Gas Chromatography + TCD
Aqueous Ion Chromatography
Primary Limitation
Frequent catalyst exhaustion
Requires complex liquid handling
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and an internal control to prove the system is functioning correctly.
Protocol A: Modified CHNS Analysis for Carbon and Hydrogen
Objective: Quantify %C and %H without poisoning the instrument.
System Blank & Baseline Establishment: Run three empty silver capsules.
Causality: Establishes the baseline noise of the TCD and verifies the system is free of atmospheric CO2/H2O leaks[3].
Sample Preparation (The Critical Step): Weigh exactly 1.0 mg of C9H10ClIO into a silver capsule (not tin).
Causality: Silver reacts with the liberated Cl and I during combustion to form non-volatile AgCl and AgI, trapping the halogens in the crucible and preventing them from reaching the copper reduction reactor[3].
Combustion Aid Addition: Add 8–10 mg of Vanadium Pentoxide (V2O5) directly to the sample before folding the capsule.
Causality: Silver capsules do not produce the violent exothermic "flash" that tin does. V2O5 acts as a localized, highly efficient oxygen donor to ensure the hypervalent iodine aromatic ring is completely destroyed, preventing low %C recoveries[3].
Validation Check (System Suitability): Run a certified standard of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) spiked with 1 mg of 4-chlorobenzoic acid.
Self-Validation: If the %C and %H of the BBOT read accurately (within ±0.3%), it proves the silver capsule successfully trapped the chlorine spike and the catalyst remains unpoisoned[3].
Protocol B: Combustion Ion Chromatography (C-IC) for Chlorine and Iodine
Objective: Directly quantify the 54.7% halogen mass fraction.
Pyrohydrolysis: Introduce 2.0 mg of C9H10ClIO into a ceramic combustion boat. The sample is pushed into a furnace at >900°C under an argon/oxygen atmosphere with a continuous stream of ultrapure water vapor.
Causality: The water vapor (pyrohydrolysis) prevents the formation of elemental halogens (Cl2, I2) and forces the quantitative formation of hydrogen halides (HCl, HI), which are highly soluble in the subsequent absorption step[4].
Oxidizing Absorption: The gaseous effluent is bubbled through a 920 Absorber Module containing an aqueous solution of Hydrogen Peroxide (H2O2).
Causality: H2O2 ensures that any transient halogen species are fully converted into their stable, uniform ionic states (Cl⁻ and IO3⁻) for clean chromatographic separation[4].
IC Injection & Detection: The absorption solution is automatically injected onto an anion-exchange column and detected via suppressed conductivity[4].
Validation Check (Spike Recovery): Combust a certified polymer reference material (e.g., ERM-EC681k) spiked with a known concentration of chloride and iodide[4].
Self-Validation: Recoveries must fall between 96% and 103%. A recovery below 96% indicates incomplete pyrohydrolysis (soot formation) or saturation of the absorber module[4].
Conclusion
Attempting to analyze C9H10ClIO using a standard tin-capsule CHNS method will result in immediate instrument failure due to the 54.7% halogen load. By splitting the workflow—utilizing silver capsules and V2O5 for carbon/hydrogen determination[3], and Combustion Ion Chromatography with pyrohydrolysis for chlorine/iodine quantification[4]—researchers can achieve complete, accurate mass balance for hypervalent halogenated compounds.
References
Thermo FlashSmart CHNS/O Elemental Analyzer - Chemical Instrumentation Facility
Iowa State University
URL:[Link]
Elemental analysis of organic compounds with the use of automated CHNS analyzers
ResearchGate
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Impurity Profiling of Commercial 1-Chloro-4-iodo-2-isopropoxybenzene
Part 1: Executive Summary & Strategic Context
1-Chloro-4-iodo-2-isopropoxybenzene (CAS 325786-43-4) is a critical halogenated intermediate used primarily in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and other aryl-glycoside pharmaceuticals.[1] Its structural integrity—specifically the positioning of the iodine and isopropoxy groups—is vital for downstream Suzuki-Miyaura coupling reactions.
In commercial supplies, purity often exceeds 98%, but the remaining <2% impurity profile dictates the success of subsequent API synthesis steps. "Silent" impurities, such as regioisomers or de-iodinated species, can poison palladium catalysts or create difficult-to-remove side products in the final drug substance.
This guide compares the two dominant analytical methodologies for profiling this compound: Standard HPLC-UV (Method A) versus Advanced UHPLC-MS/MS (Method B) , providing a definitive protocol for researchers requiring trace-level detection.
Part 2: The Impurity Landscape (Chemistry & Causality)[2]
To profile impurities effectively, one must understand their origin. The commercial synthesis of CAS 325786-43-4 typically follows one of two routes, each generating a distinct "fingerprint."
Synthesis Pathways & Impurity Origins
Route A (Alkylation): Alkylation of 2-chloro-5-iodophenol with isopropyl bromide.
Part 4: Validated Experimental Protocol (UHPLC-MS)
This protocol is designed for Method B , offering the highest fidelity for impurity profiling. It is self-validating through the use of a "System Suitability Solution" containing the target and known impurities.
Scan Mode: Full Scan (m/z 100–600) + SIM (Selected Ion Monitoring) for Target (m/z 296/298).
Capillary Voltage: 3.5 kV.
Source Temp: 350°C.
Key Fragment: Loss of Isopropyl group [M-43]+ is common for identification.
Analytical Workflow Diagram
Figure 2: Integrated analytical workflow for comprehensive profiling.
Part 5: Data Interpretation & Troubleshooting
Critical Resolution Check:
The most challenging separation is between the target (1-Chloro-4-iodo-2-isopropoxybenzene) and its des-iodo analog (1-Chloro-2-isopropoxybenzene).
Observation: If a peak appears at RRT (Relative Retention Time) ~0.85, it is likely the des-iodo impurity.
Confirmation: Check MS spectrum for m/z ~170 (Target mass minus 127 Da).
Stability Warning:
Iodinated aromatics are light-sensitive.
Protocol Adjustment: Use amber glassware for all sample preparations.
Degradation Sign: Appearance of free iodine (yellowing of solution) or growth of the des-iodo peak over time.
References
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
Expert Guide: GC-MS Identification of Halogenated Isopropoxybenzene Derivatives
Executive Summary & Strategic Rationale Objective: To provide a definitive, self-validating protocol for the identification and differentiation of halogenated isopropoxybenzene derivatives (e.g., 1-chloro-4-isopropoxyben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Objective: To provide a definitive, self-validating protocol for the identification and differentiation of halogenated isopropoxybenzene derivatives (e.g., 1-chloro-4-isopropoxybenzene, 1-bromo-2-isopropoxybenzene) using Gas Chromatography-Mass Spectrometry (GC-MS).
Context: Halogenated isopropoxybenzenes are critical intermediates in the synthesis of pharmaceuticals (e.g., selective serotonin reuptake inhibitors) and agrochemicals. Their analysis is complicated by the existence of positional isomers (ortho, meta, para) which often yield identical electron ionization (EI) mass spectra.
The Application Scientist’s Verdict: While LC-MS is viable for polar metabolites, GC-EI-MS remains the gold standard for these volatile ethers due to its superior chromatographic resolution and the structural diagnostic power of library-searchable fragmentation patterns. However, precise retention indexing is required to resolve regioisomers.
Comparative Technology Assessment
The following table objectively compares GC-EI-MS against alternative analytical modalities for this specific chemical class.
Feature
GC-EI-MS (Recommended)
GC-CI-MS
LC-MS/MS (ESI)
1H-NMR
Primary Utility
Structural fingerprinting & Library matching
Molecular Ion () confirmation
Trace analysis in aqueous matrices
Absolute structural elucidation
Isomer Resolution
High (Chromatographic)
High (Chromatographic)
Medium (Column dependent)
Definitive (Coupling constants)
Sensitivity
High (pg range)
Medium
Very High (fg range)
Low (mg range)
Limitations
often weak; requires volatility
Limited structural fragments
Poor ionization for non-polar ethers
Low throughput; no separation
Critical Insight: EI (Electron Ionization) at 70 eV is preferred over CI (Chemical Ionization) because the fragmentation pattern provides necessary confirmation of the isopropyl group and the halogen substitution, whereas CI often only yields the
adduct.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed with built-in "checkpoints" to ensure data integrity.
Sample Preparation[1][2]
Extraction: Dissolve 10 mg of sample in 10 mL HPLC-grade Dichloromethane (DCM).
Dilution: Dilute 100 µL of stock into 900 µL DCM (Final conc: ~100 ppm).
Internal Standard (ISTD): Add 1,4-Dichlorobenzene-d4 at 50 ppm.
Why? Deuterated aromatics do not interfere with native isotopes and correct for injection variability.
GC-MS Instrument Parameters[1][3][4][5]
System: Agilent 7890/5977 or equivalent single quadrupole.
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
Rationale: Low bleed and non-polar stationary phase (5% phenyl) is ideal for separating aromatic isomers based on boiling point.
Inlet: Split mode (20:1) at 250°C.
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Oven Program:
Hold 60°C for 2 min.
Ramp 15°C/min to 200°C.
Ramp 25°C/min to 300°C (Hold 3 min).
MS Source: EI mode (70 eV), Source Temp 230°C, Quad Temp 150°C.
Scan Range: m/z 40–400.
System Suitability Test (SST)
Before running samples, the system must pass these criteria:
Tune Check: PFTBA (Perfluorotributylamine) ratios must meet standard autotune targets (e.g., m/z 69, 219, 502).
Inertness Check: Peak tailing factor for the analyte must be < 1.2.
Sensitivity: S/N ratio for the ISTD > 100:1.
Results & Discussion: Mechanism & Identification
Fragmentation Pathways
The identification relies on detecting the molecular ion and specific neutral losses. The isopropyl ether moiety undergoes a characteristic rearrangement.
Key Diagnostic Ions:
Molecular Ion (
): Observable but often low intensity. Shows halogen isotope pattern.[2]
(Base Peak): Loss of propene () via McLafferty Rearrangement . This yields the corresponding halogenated phenol radical cation.
: Loss of a methyl group () via -cleavage.
: Loss of the isopropyl radical (), yielding the halogenated phenoxy cation.
Visualization: Fragmentation Mechanism
The following diagram illustrates the primary fragmentation pathway for a generic 4-bromo-isopropoxybenzene.
Figure 1: Primary fragmentation pathways for bromoisopropoxybenzene under 70 eV Electron Ionization.
Isotopic Fingerprinting
Halogens provide a distinct "fingerprint" due to natural isotopic abundances. This is the primary confirmation of the halogen identity before structural assignment.
Halogen
Isotope 1
Isotope 2
Intensity Ratio
Appearance
Chlorine
3 : 1
M and M+2 peaks
Bromine
1 : 1
"Twin towers" of equal height
Fluorine
-
Monoisotopic
No M+2 peak
Iodine
-
Monoisotopic
Large mass defect, no M+2
Differentiation of Regioisomers (Ortho, Meta, Para)
Positional isomers (e.g., 1-bromo-2-isopropoxybenzene vs. 1-bromo-4-isopropoxybenzene) produce nearly identical mass spectra. Differentiation must rely on Chromatographic Retention Indices (RI).
General Elution Order on Non-Polar (5% Phenyl) Columns:
Note: This order should be confirmed with standards, but is a reliable predictive heuristic.
Isomer
Predicted RI (DB-5)
Key Spectral Feature
Ortho (1,2)
~1150 - 1180
Identical to p, m
Meta (1,3)
~1190 - 1210
Identical to o, p
Para (1,4)
~1220 - 1250
Identical to o, m
Validation Step: If standards are unavailable, synthesize the para isomer (usually easiest via nucleophilic substitution of p-halophenol) to anchor the retention time.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75966, Isopropoxybenzene. Retrieved from [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
Kranenburg, R. F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances.[3] Forensic Chemistry.[3] Retrieved from [Link]
Agilent Technologies. GC/MS Application Notes for Halogenated Compounds. Retrieved from [Link]
Abdel-Hay, K. M. (2015). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones.[4] Journal of Chromatographic Science.[4] Retrieved from [Link]
Executive Summary: Operational Directive 1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4) is a halogenated aromatic ether commonly used as a scaffold in drug discovery (e.g., kinase inhibitors).[1][2][3][4][5] Prop...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Directive
1-Chloro-4-iodo-2-isopropoxybenzene (CAS: 325786-43-4) is a halogenated aromatic ether commonly used as a scaffold in drug discovery (e.g., kinase inhibitors).[1][2][3][4][5] Proper disposal is critical not only due to its organohalogen nature but specifically because of its iodine content .
Core Disposal Rule: This compound must be managed as Halogenated Organic Waste .
Critical Constraint: You must flag the waste profile for "Iodine Content" . Standard high-temperature incineration of iodine-containing compounds can release corrosive elemental iodine (
) vapor, damaging incinerator scrubbers and violating emission standards if not pre-flagged for the waste vendor.[1][2][4]
Chemical Identity & Hazard Profile
Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[6]
Parameter
Data / Specification
Chemical Name
1-Chloro-4-iodo-2-isopropoxybenzene
CAS Number
325786-43-4
Molecular Formula
Molecular Weight
296.53 g/mol
Physical State
Solid (typically off-white powder) or viscous oil depending on purity/temp.[1][2][3][4][5]
Primary Hazards
Irritant (Skin/Eye/Resp) , Organohalogen , Potential Peroxide Former (Ether moiety).
RCRA Status
Non-listed (Not U or P listed). Regulated as Characteristic Hazardous Waste if it exhibits toxicity or is mixed with listed solvents.
Expert Insight: While the isopropoxy group is an ether linkage, aryl-alkyl ethers are generally more stable than dialkyl ethers (like diisopropyl ether).[4] However, if the container is old (>12 months) or shows crystal formation around the cap, test for peroxides using Quantofix® or similar strips before handling.
Pre-Disposal Handling & Segregation
Step 1: Purity Assessment
Pure Substance: If disposing of the pure reagent, keep it in the original container if possible, or transfer to a wide-mouth HDPE jar.
Reaction Mixture: If the compound is dissolved in a solvent, the solvent determines the primary waste stream , but the halogenated nature of the solute overrides non-halogenated classifications.
Example: 5% compound in Dichloromethane
Halogenated Liquid Waste .
Example: 5% compound in Ethyl Acetate
Halogenated Liquid Waste (The halogen content prevents it from going into standard flammable non-hal waste).
Step 2: Iodine Flagging
Most institutional waste manifests require a specific checkbox for "High Iodine" or "Heavy Metals" (though Iodine is a non-metal, it poses similar incineration challenges).
Action: Write "CONTAINS ORGANIC IODINE" clearly on the waste tag. This alerts the disposal facility to use an incinerator equipped with caustic scrubbers to capture acid gases (
) and iodine vapor.
Disposal Workflow (Decision Logic)
The following diagram outlines the decision process for segregating this specific compound.
Figure 1: Decision tree for segregating 1-Chloro-4-iodo-2-isopropoxybenzene waste. Note that "Best Practice" dictates treating any solution containing this compound as Halogenated Waste to prevent contamination of fuel-blending streams.[1][2][3][4]
Detailed Operational Procedures
Scenario A: Disposing of Solid Reagent (Expired/Excess)
Container: Use a compatible container (HDPE or Glass). Do not use metal cans as residual acidity or iodine release can corrode metal.
Secondary Containment: Place the primary container inside a clear zip-seal bag to contain any dust or minor leakage.[4]
Scenario B: Disposing of Reaction Solutions (Liquid)
Segregation: Pour into the Halogenated Solvent carboy (typically the "Red Can" or designated Halogenated stream).
Why? Even if dissolved in Acetone (non-hal), the presence of the Chloro-Iodo compound makes the entire mixture unsuitable for standard fuel blending (which requires low halogen content).
Compatibility Check: Ensure the carboy does not contain strong oxidizers (like Nitric Acid waste) or active metals, which could react with the organic halide.
Log Entry: Record the volume and approximate concentration on the carboy's log sheet. Explicitly note "Iodine Compound" if the log allows comments.
Scenario C: Spill Cleanup (Emergency Procedure)
If the solid powder is spilled:
PPE: Wear nitrile gloves, safety glasses, and a lab coat.[7] If dust is visible, use an N95 or half-mask respirator.[1][4]
Containment: Do not dry sweep (creates dust). Cover with a wet paper towel or use an oil-impregnated sweeping compound.[1][2][4]
Cleanup: Scoop the material into a wide-mouth jar.
Decontamination: Wipe the surface with a detergent solution, followed by water.
Disposal: Label the cleanup debris as "Hazardous Waste: Solid Debris contaminated with Halogenated Organics" .
Regulatory Compliance (US & EU Context)
Regulation
Classification / Code
Rationale
EPA (RCRA)
Not Listed (Default to D-codes if characteristic)
It is not a U-listed waste.[1][2][3][4] However, due to toxicity and halogen content, it is managed as hazardous. If mixed with spent solvents (e.g., Methylene Chloride), it carries F001/F002 codes.[8][9]
DOT (Transport)
UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.)
If shipping waste off-site, it likely falls under Class 9 due to marine pollutant potential common in halo-arenes.[1][2][4]
EU Waste Code
07 01 03*
"Organic halogenated solvents, washing liquids and mother liquors."
Self-Validating System:
To verify your disposal choice, ask: Does this waste stream go to a facility capable of scrubbing acid gases?
If YES (Halogenated Stream)
Proceed.
If NO (General Fuel Blending/Non-Hal)
STOP . The iodine/chlorine content will violate the acceptance criteria for standard fuel blending.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2][3][4] EPA.gov. [Link][4]
PubChem. (2023). 1-Chloro-4-iodobenzene Compound Summary (Structural Analog for Hazard Data). National Library of Medicine. [Link]
Personal protective equipment for handling 1-Chloro-4-iodo-2-isopropoxybenzene
Part 1: Executive Safety Assessment Treat this compound as a High-Hazard Intermediate. As a poly-halogenated aromatic ether, 1-Chloro-4-iodo-2-isopropoxybenzene presents a composite risk profile.[1][2][3] It combines the...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Assessment
Treat this compound as a High-Hazard Intermediate.
As a poly-halogenated aromatic ether, 1-Chloro-4-iodo-2-isopropoxybenzene presents a composite risk profile.[1][2][3] It combines the irritant properties of halogenated benzenes with the potential photolability of aryl iodides.[1][3] In the absence of compound-specific toxicology data for this specific isomer, Standard Operating Procedures (SOPs) must default to the "Worst-Case Class" protocol for Halogenated Aryl Ethers.
Core Hazard Profile (Class-Based Extrapolation)
Hazard Class
Likely GHS Classification
Operational Implication
Acute Toxicity
Category 4 (Oral/Dermal/Inhalation)
Harmful if swallowed or absorbed.[1][2][3] Avoid all direct contact.
Skin/Eye Corrosion
Category 2 (Skin) / 2A (Eye)
Causes severe irritation.[1][2][3][4] Chemical goggles are mandatory.
Reactivity
Photosensitive (Aryl Iodide)
Carbon-Iodine bonds are weak (approx. 57 kcal/mol).[1][2][3] Exposure to light releases iodine radicals.[1][2][3]
Sensitization
Potential Skin Sensitizer
Halogenated aromatics can induce allergic dermatitis upon repeated exposure.[1][2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure before it occurs.[1][2][3] Do not rely on "standard lab attire."[1][2][3]
Hand Protection Strategy (Barrier Integrity)
Requirement: Double-gloving is mandatory for all handling steps.[1][2][3]
Inner Layer: 4 mil Nitrile (Inspection grade).[1][2][3]
Solid transfer poses low permeation risk unless dissolved in sweat/lipids.[1][2][3]
Solvent Handling / Synthesis
Silver Shield® (Laminate)
>480 min (Solvent dependent)
Halogenated compounds can permeate nitrile rapidly when in organic solvents (e.g., DCM, THF).[1][2][3]
Spill Cleanup
Viton® or Butyl Rubber
>240 min
Provides maximum chemical resistance against concentrated halogenated organics.[1][2][3]
Respiratory Protection
Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2][3]
Secondary Defense (Outside Hood): If weighing outside a hood is unavoidable (not recommended) or during spill cleanup:
Respirator: Half-face or Full-face elastomeric respirator.[1][2][3]
Cartridge:OV/P100 (Organic Vapor + HEPA).[1][2][3] The P100 protects against dust; OV protects against potential iodine vapors if decomposition occurs.[1][2][3]
Eye & Body Protection[1][2][3][4][5][6][7]
Eyes:Chemical Splash Goggles (ANSI Z87.1+).[1][2][3] Safety glasses are insufficient due to the risk of severe corneal damage from halogenated irritants.[1][2][3]
This protocol enforces a "Zero-Contact" methodology.[1][2][3]
Phase 1: Storage & Stability[1][2][3]
Container: Amber glass vial with a Teflon-lined cap. Crucial: The aryl iodide moiety is light-sensitive.[1][2][3]
Environment: Store at 2–8°C (Refrigerator). Cold storage inhibits thermal decomposition of the iodine bond.[1][2][3]
Inert Atmosphere: Backfill headspace with Argon or Nitrogen after every use to prevent oxidation of the ether linkage.[1][2][3]
Phase 2: Weighing & Transfer[2][3]
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.[1][2][3]
Anti-Static Measures: Use an anti-static gun on the weighing boat. Halogenated powders often carry high static charges, leading to "flying powder" risks.[1][2][3]
Transfer: Use a disposable spatula.[1][2][3] Do not reuse metal spatulas without rigorous solvent cleaning (Acetone -> Water) to prevent cross-contamination.[1][2][3]
Phase 3: Reaction Setup
Solvent Choice: When dissolving, avoid strong oxidizers.[1][2][3]
Light Protection: Wrap the reaction flask in aluminum foil immediately after setup if the reaction time exceeds 30 minutes.
Temperature: Avoid heating above 100°C without explicit thermal stability testing (DSC), as aryl iodides can liberate iodine at high temperatures.[1][2][3]
Part 4: Visualization (Safety Lifecycle)[1][2]
Caption: Operational lifecycle emphasizing light protection (Amber/Foil) and containment (Hood/Waste).
Part 5: Emergency & Disposal Protocols
Spill Response (Small Scale < 5g)
Evacuate the immediate area.
Don PPE: Double nitrile gloves, goggles, and respiratory protection (if powder is airborne).[1][2][3]
Neutralize: Cover spill with a Vermiculite or Activated Carbon absorbent pads.[1][2][3]
Note: Do not use standard paper towels alone; the chemical may persist and off-gas.[1][2][3]
Clean: Wipe area with Acetone, followed by a soapy water wash.[1][2][3]
Disposal: Place all cleanup materials into a specific "Solid Hazardous Waste" bag.